molecular formula C13H11NO3 B1315369 (4'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 62037-99-4

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1315369
CAS No.: 62037-99-4
M. Wt: 229.23 g/mol
InChI Key: MDUQVWINYYIMOQ-UHFFFAOYSA-N
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Description

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-nitrophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUQVWINYYIMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477762
Record name (4'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62037-99-4
Record name (4'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, a biphenyl derivative of interest in chemical and pharmaceutical research. This document details the compound's identifiers, physicochemical properties, a proposed synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and methods for its characterization. Furthermore, a conceptual framework for its potential biological mechanism of action is presented, drawing from the known bioactivities of related nitro-biphenyl compounds.

Compound Identification and Properties

This compound is a bifunctional organic molecule featuring a biphenyl core, a nitro group, and a hydroxymethyl group. These functional groups impart distinct chemical properties that make it a versatile intermediate for the synthesis of more complex molecules and a candidate for biological evaluation.

Identifiers and Physicochemical Data

A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.

Identifier/PropertyValue
CAS Number 62037-99-4[1][2]
Molecular Formula C₁₃H₁₁NO₃[1]
Molar Mass 229.23 g/mol
Melting Point 165 °C
Alternate Name 4-(4-Nitrophenyl)benzyl alcohol[1]

Synthesis and Characterization

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This proposed protocol involves the coupling of (4-(hydroxymethyl)phenyl)boronic acid with 1-bromo-4-nitrobenzene.

Materials:

  • (4-(hydroxymethyl)phenyl)boronic acid

  • 1-bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine (4-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add a 3:1 mixture of toluene and ethanol, followed by a 1 M aqueous solution of potassium carbonate.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings, a singlet for the benzylic methylene protons, and a singlet for the hydroxyl proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl (O-H stretch), nitro (N-O asymmetric and symmetric stretches), and aromatic C-H groups.

  • Melting Point Analysis: The melting point of the purified compound should be sharp and consistent with the literature value.

Logical and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the relationships between the compound's identifiers and a conceptual model of its potential biological activity.

compound_identifiers cluster_chemical_info Chemical Information cluster_structure Structural Information cluster_core Core Compound cas CAS: 62037-99-4 formula Formula: C13H11NO3 mol_weight Molar Mass: 229.23 g/mol iupac IUPAC Name: This compound smiles SMILES: O=N(=O)c1ccc(cc1)c2ccc(CO)cc2 compound This compound compound->cas compound->formula compound->mol_weight compound->iupac compound->smiles biological_mechanism compound This compound cellular_uptake Cellular Uptake compound->cellular_uptake nitroreductase Nitroreductase Enzymes cellular_uptake->nitroreductase reactive_intermediates Reactive Nitroso & Hydoxylamine Intermediates nitroreductase->reactive_intermediates Reduction of Nitro Group macromolecule_interaction Interaction with Cellular Macromolecules (DNA, Proteins) reactive_intermediates->macromolecule_interaction cellular_stress Oxidative Stress & Cellular Damage macromolecule_interaction->cellular_stress cytotoxicity Cytotoxicity / Anticancer Effect cellular_stress->cytotoxicity

References

physical and chemical properties of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a biphenyl derivative characterized by a nitro group at the 4' position and a methanol group at the 4 position. This compound, and others in the biphenyl and nitro-aromatic classes, are of significant interest in medicinal chemistry and materials science. Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the nitro group, a strong electron-withdrawing group, and a hydroxymethyl group, which can be readily modified, makes this compound a versatile intermediate for the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and characterization, and a discussion of the potential biological significance of this class of compounds.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₃[3]
Molar Mass 229.23 g/mol [3]
Melting Point 165 °C[3]
Boiling Point (Predicted) 417.2 ± 33.0 °C[3]
Density (Predicted) 1.270 ± 0.06 g/cm³[3]
pKa (Predicted) 14.13 ± 0.10[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its application in research and development.

Synthesis Workflow

A common synthetic route to this compound involves a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryls.

Synthesis_Workflow A 4-Bromobenzyl alcohol C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) A->C B 4-Nitrophenylboronic acid B->C D This compound C->D Suzuki Coupling

Caption: A generalized workflow for the synthesis of this compound via a Suzuki cross-coupling reaction.

General Synthesis Protocol (Suzuki Coupling)
  • Reaction Setup: To an oven-dried flask, add 4-bromobenzyl alcohol (1 equivalent), 4-nitrophenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (typically 80-100 °C) for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization Protocols

Accurate characterization is critical to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Aromatic protons are expected in the range of 7.0-8.5 ppm, with the benzylic protons of the methanol group appearing as a singlet around 4.7 ppm.[2] The hydroxyl proton will likely appear as a broad singlet.

    • ¹³C NMR: Shows the carbon framework of the molecule. Aromatic carbons typically resonate between 120-150 ppm.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can identify key functional groups. Expected characteristic peaks include a broad O-H stretch for the alcohol (around 3300-3500 cm⁻¹), C-H stretches for the aromatic rings (around 3000-3100 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively).[4]

  • Mass Spectrometry (MS):

    • Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) for C₁₃H₁₁NO₃ is expected at m/z 229.23.[2] Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling

While specific studies on the biological activity of this compound are limited, the broader classes of biphenyl and nitro-aromatic compounds are known to exhibit a range of pharmacological effects.[1][5]

General Biological Activities of Nitro-Aromatic Compounds

Nitro-aromatic compounds are present in numerous pharmaceuticals and are known for their diverse biological activities, including:

  • Antimicrobial Activity: Many nitro compounds exhibit antibacterial and antiparasitic effects.[5][6] The nitro group can be reduced within cells to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage and death of the microorganism.[7]

  • Anticancer Activity: Some nitro-aromatic compounds have been investigated as potential anticancer agents. Their mechanism of action can involve the generation of reactive oxygen species and induction of cellular stress.

  • Enzyme Inhibition: The electron-withdrawing nature of the nitro group can influence the binding of these molecules to enzyme active sites.

Hypothetical Signaling Pathway

Given the known activities of related compounds, a hypothetical mechanism of action could involve the intracellular reduction of the nitro group, leading to cellular stress and downstream signaling events.

Signaling_Pathway A This compound B Intracellular Reductases A->B Cellular Uptake C Reactive Nitro Intermediates (e.g., Nitro Radical Anion) B->C Enzymatic Reduction D Cellular Stress (Oxidative Damage) C->D E Apoptosis/Cell Death Pathways D->E

Caption: A hypothetical signaling pathway illustrating the potential bioactivation of this compound.

Conclusion

This compound is a compound with significant potential as a building block in the development of new therapeutic agents and functional materials. Its synthesis is achievable through well-established methods like the Suzuki coupling. While direct biological data is sparse, the known activities of related nitro-aromatic and biphenyl compounds suggest that it and its derivatives are promising candidates for further investigation in drug discovery programs. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this versatile molecule.

References

Spectroscopic Profile of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, a biphenyl derivative of interest in various research and development applications. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on the analysis of structurally related compounds and established spectroscopic principles, alongside general experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics for this compound. These predictions are derived from spectral data of analogous compounds, including 4-Nitro-1,1'-biphenyl and other substituted biphenyls, and are intended to serve as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentPredicted Rationale
~8.30d2HH-3', H-5'Protons ortho to the nitro group are expected to be significantly deshielded. Data for 4-Nitro-1,1'-biphenyl shows similar protons in the range of 8.29-8.50 ppm[1].
~7.75d2HH-2', H-6'Protons meta to the nitro group. Data for 4-Nitro-1,1'-biphenyl shows these protons around 7.76-7.78 ppm[1].
~7.65d2HH-2, H-6Protons on the hydroxymethyl-substituted ring, ortho to the other ring.
~7.45d2HH-3, H-5Protons on the hydroxymethyl-substituted ring, meta to the other ring.
~4.75s2H-CH₂OHMethylene protons of the hydroxymethyl group.
~1.60t (broad)1H-OHHydroxyl proton, chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentPredicted Rationale
~147.5C-4'Carbon atom attached to the nitro group, expected to be strongly deshielded. In 4-Nitro-1,1'-biphenyl, this carbon appears at 147.67 ppm[1].
~147.0C-1'Quaternary carbon of the nitro-substituted ring attached to the other ring. In 4-Nitro-1,1'-biphenyl, this is observed at 147.09 ppm[1].
~141.0C-4Quaternary carbon attached to the hydroxymethyl group.
~139.0C-1Quaternary carbon of the hydroxymethyl-substituted ring attached to the other ring.
~129.0C-2', C-6'Carbons meta to the nitro group. In 4-Nitro-1,1'-biphenyl, these are at 129.19 ppm[1].
~127.5C-2, C-6Carbons on the hydroxymethyl-substituted ring.
~127.0C-3, C-5Carbons on the hydroxymethyl-substituted ring.
~124.0C-3', C-5'Carbons ortho to the nitro group. In 4-Nitro-1,1'-biphenyl, these are at 124.15 ppm[1].
~65.0-CH₂OHCarbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy

Predicted IR Absorption Peaks

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂-)
~1600MediumAromatic C=C stretch
1520-1500StrongAsymmetric NO₂ stretch
1350-1330StrongSymmetric NO₂ stretch
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry

Expected Mass Spectrometry Data

m/zInterpretation
229[M]⁺, Molecular ion
212[M-OH]⁺
199[M-CH₂O]⁺
181[M-CH₂O - H₂O]⁺
152[Biphenyl]⁺

Experimental Protocols

The following are general methodologies for obtaining the spectral data described above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion (m/z 229) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

References

An In-depth Technical Guide to the 1H and 13C NMR Spectrum Analysis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectrum analysis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and the logical workflows involved in the structural elucidation of this compound.

Introduction

This compound is a biphenyl derivative containing a nitro group and a hydroxymethyl group. These functional groups, along with the biphenyl core, create a unique electronic environment, resulting in a distinct NMR spectrum that is crucial for its identification and characterization. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted quantitative 1H and 13C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted 1H NMR Data for this compound (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30Doublet2HH-3', H-5'
~7.75Doublet2HH-2', H-6'
~7.65Doublet2HH-2, H-6
~7.50Doublet2HH-3, H-5
~4.75Singlet2H-CH2OH
~1.60 (broad)Singlet1H-OH

Table 2: Predicted 13C NMR Data for this compound (125 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
~147.5C-4'
~147.0C-1'
~141.0C-4
~139.0C-1
~129.5C-2, C-6
~128.0C-2', C-6'
~127.5C-3, C-5
~124.0C-3', C-5'
~65.0-CH2OH

Experimental Protocols

Acquiring high-quality 1H and 13C NMR spectra is fundamental for accurate structural analysis. The following section details the standard methodologies.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring 1H and 13C NMR spectra on a 500 MHz spectrometer.

1H NMR Spectroscopy:

  • Spectrometer Frequency: 500 MHz

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 10-12 ppm

13C NMR Spectroscopy:

  • Spectrometer Frequency: 125 MHz

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 200-220 ppm

Visualization of Structural Analysis and Workflow

Visual diagrams are essential for understanding the relationships between the molecular structure and the NMR data, as well as the overall analytical workflow.

G cluster_molecule This compound Structure cluster_protons Proton Environments (1H NMR) cluster_carbons Carbon Environments (13C NMR) mol C1=CC(=CC=C1C2=CC=C(C=C2)N+[O-])CO H26 H-2, H-6 H35 H-3, H-5 H2p6p H-2', H-6' H3p5p H-3', H-5' CH2 -CH2OH OH -OH C1 C-1 C4 C-4 C26 C-2, C-6 C35 C-3, C-5 C1p C-1' C4p C-4' C2p6p C-2', C-6' C3p5p C-3', C-5' C_CH2 -CH2OH

Caption: Molecular structure and key proton/carbon environments.

G cluster_workflow NMR Spectrum Analysis Workflow prep Sample Preparation acq_1h 1H NMR Data Acquisition prep->acq_1h acq_13c 13C NMR Data Acquisition prep->acq_13c proc_1h 1H Data Processing (FT, Phasing, Baseline Correction) acq_1h->proc_1h proc_13c 13C Data Processing (FT, Phasing, Baseline Correction) acq_13c->proc_13c analysis_1h 1H Spectrum Analysis (Integration, Multiplicity) proc_1h->analysis_1h analysis_13c 13C Spectrum Analysis (Chemical Shift) proc_13c->analysis_13c structure Structure Elucidation & Verification analysis_1h->structure analysis_13c->structure

Caption: General workflow for NMR spectrum analysis.

G cluster_elucidation Logical Flow for Structure Elucidation data Raw NMR Data (1H & 13C) chem_shift Analyze Chemical Shifts data->chem_shift integration Analyze 1H Integration data->integration multiplicity Analyze 1H Multiplicity (Coupling) data->multiplicity functional_groups Identify Functional Groups (-NO2, -CH2OH, Aromatic) chem_shift->functional_groups proton_count Determine Relative Proton Ratios integration->proton_count connectivity Determine Neighboring Protons multiplicity->connectivity fragment_assembly Assemble Molecular Fragments functional_groups->fragment_assembly proton_count->fragment_assembly connectivity->fragment_assembly final_structure Propose Final Structure fragment_assembly->final_structure

Caption: Logical flow for NMR-based structure elucidation.

Conclusion

The 1H and 13C NMR spectra of this compound provide unambiguous evidence for its chemical structure. By following standardized experimental protocols and a logical data analysis workflow, researchers can confidently identify and characterize this molecule. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, facilitating the accurate and efficient use of NMR spectroscopy for the analysis of complex organic molecules.

An In-depth Technical Guide to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative containing a nitro group and a primary alcohol. This bifunctional scaffold makes it a valuable building block in medicinal chemistry and materials science. The presence of the nitro group, a known pharmacophore and a versatile chemical handle, combined with the biphenyl core, which is a privileged structure in many biologically active molecules, suggests its potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities, with a focus on its plausible interaction with inflammatory signaling pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
IUPAC Name This compound
Synonyms 4-(4-Nitrophenyl)benzyl alcohol, 4'-Nitrobiphenyl-4-methanol[1]
CAS Number 62037-99-4
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1]
Melting Point 165 °C[1]
Boiling Point (Predicted) 417.2 ± 33.0 °C[1]
Density (Predicted) 1.270 ± 0.06 g/cm³[1]
pKa (Predicted) 14.13 ± 0.10[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the reduction of a carbonyl group to the desired primary alcohol.

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol describes a plausible and widely applicable method for the synthesis of this compound.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

  • Materials:

    • 4-bromobenzaldehyde

    • (4-nitrophenyl)boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst, such as a pre-mixture of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 2: Reduction of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde to this compound

  • Materials:

    • 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde (from Step 1)

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Dichloromethane

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Characterization Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its functional groups and structurally similar compounds.

TechniqueExpected Data
¹H NMR Aromatic protons (δ 7.5-8.3 ppm), Methylene protons of the alcohol (singlet, δ ~4.7 ppm), Alcohol proton (broad singlet, variable shift)[2]
¹³C NMR Aromatic carbons (δ 120-150 ppm), Methylene carbon of the alcohol (δ ~65 ppm)[2]
FTIR (cm⁻¹) O-H stretch (broad, 3200-3600), Aromatic C-H stretch (3000-3100), Asymmetric NO₂ stretch (1510-1530), Symmetric NO₂ stretch (1340-1350), C-O stretch (1000-1260)[2]
Mass Spec. (EI) Molecular ion (M⁺) at m/z 229. Key fragments may include [M-H₂O]⁺, [M-NO₂]⁺, and fragments corresponding to the biphenyl core.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in the public domain, the structural motifs present in the molecule suggest potential for biological activity, particularly in the context of inflammation and cancer. Nitro-aromatic compounds and biphenyl derivatives have been reported to possess anti-inflammatory and anti-cancer properties.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A plausible mechanism of action for the potential anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The nitro group, being a strong electron-withdrawing group, can potentially interact with critical cysteine residues in proteins of the NF-κB pathway, such as the p50 subunit, leading to their S-nitrosylation and subsequent inhibition of DNA binding.

The diagram below illustrates a hypothetical model of how this compound or its metabolites might inhibit the NF-κB signaling cascade.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex (Inactive) Receptor->IKK_Complex Activates IKK_Complex_Active IKK Complex (Active) IKK_Complex->IKK_Complex_Active IkB_p50_p65 IκB-NF-κB Complex IKK_Complex_Active->IkB_p50_p65 Phosphorylates IκB IkB IκB p50_p65 NF-κB (p50/p65) p50_p65_nucleus NF-κB (p50/p65) p50_p65->p50_p65_nucleus Translocation IkB_p50_p65->p50_p65 Releases NF-κB p_IkB p-IκB IkB_p50_p65->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Compound This compound or its metabolite Compound->p50_p65_nucleus Hypothesized Inhibition (e.g., S-nitrosylation of p50) DNA DNA p50_p65_nucleus->DNA Binds to Promoter Region Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflows and Logical Relationships

The overall process from synthesis to potential biological evaluation can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_biological Biological Evaluation Start Starting Materials (4-bromobenzaldehyde, (4-nitrophenyl)boronic acid) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde Suzuki->Intermediate Reduction Reduction of Aldehyde Intermediate->Reduction Crude_Product Crude Product Reduction->Crude_Product Purification Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS FTIR FTIR Spectroscopy Final_Product->FTIR Purity Purity Assessment (HPLC, Elemental Analysis) Final_Product->Purity In_Vitro In Vitro Assays (e.g., Anti-inflammatory, Anti-cancer) Final_Product->In_Vitro Biological Testing Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) In_Vitro->Signaling In_Vivo In Vivo Studies (Animal Models) Signaling->In_Vivo

Figure 2: General workflow for synthesis and evaluation.

Conclusion

This compound represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. Its synthesis is achievable through established synthetic methodologies such as the Suzuki-Miyaura coupling and subsequent functional group transformations. While further experimental validation is required, the structural features of this compound suggest a potential to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and biology of this intriguing molecule.

References

molecular weight and formula of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activities of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol. This biphenyl derivative, featuring a nitro group and a hydroxymethyl group, serves as a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.

Core Compound Properties

This compound is a bifunctional organic compound with the chemical formula C13H11NO3 and a molecular weight of 229.23 g/mol .[1] The presence of the electron-withdrawing nitro group and the versatile hydroxymethyl group on the biphenyl scaffold imparts distinct chemical reactivity and potential for further functionalization.

PropertyValueReference
Molecular Formula C13H11NO3[1]
Molecular Weight 229.23 g/mol [1]

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the formation of the biphenyl core and the introduction or modification of the functional groups. A common approach involves a Suzuki coupling reaction to construct the biphenyl framework, followed by functional group manipulation.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 4-Bromobenzyl alcohol

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, combine 4-bromobenzyl alcohol (1 equivalent), 4-nitrophenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

G cluster_reactants Starting Materials cluster_catalyst Catalyst System cluster_solvents Solvents 4-Bromobenzyl alcohol 4-Bromobenzyl alcohol Reaction Mixture Reaction Mixture 4-Bromobenzyl alcohol->Reaction Mixture 4-Nitrophenylboronic acid 4-Nitrophenylboronic acid 4-Nitrophenylboronic acid->Reaction Mixture Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Mixture PPh3 PPh3 PPh3->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture Water Water Water->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification Final Product This compound Purification->Final Product

Synthetic workflow for this compound.
Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methylene protons (-CH₂OH) around 4.7 ppm. A broad singlet for the hydroxyl proton (-OH).
¹³C NMR Aromatic carbons in the range of 120-150 ppm. The carbon of the methylene group (-CH₂OH) around 65 ppm.
IR Spectroscopy Broad O-H stretch around 3200-3600 cm⁻¹. Aromatic C-H stretches around 3000-3100 cm⁻¹. Asymmetric and symmetric NO₂ stretches around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.
Mass Spectrometry Molecular ion peak (M+) at m/z 229.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of this compound are limited, research on related nitroaromatic and biphenyl compounds suggests potential for antimicrobial and anticancer activities.

The nitro group is a key feature in several antimicrobial and anticancer agents. It is often bioreduced in cellular environments to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. The biphenyl scaffold is also a common motif in pharmacologically active molecules, providing a rigid framework for interaction with biological targets.

Derivatives of this compound have been investigated for their potential as:

  • Antimicrobial agents: The nitroaromatic structure is a known pharmacophore in drugs effective against various pathogens.

  • Anticancer agents: Biphenyl derivatives have shown promise in cancer therapy by inducing apoptosis and cell cycle arrest in cancer cells.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A potential mechanism of action could involve the metabolic activation of the nitro group to reactive species that can interact with cellular macromolecules.

G Compound This compound Metabolic_Activation Metabolic Activation (Nitroreduction) Compound->Metabolic_Activation Reactive_Intermediates Reactive Nitroso and Hydroxylamine Species Metabolic_Activation->Reactive_Intermediates Cellular_Targets Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Cellular_Targets Biological_Effect Biological Effect (e.g., Antimicrobial, Anticancer) Cellular_Targets->Biological_Effect

Postulated mechanism of action for nitroaromatic compounds.

References

The Discovery of Nitrobiphenyl Compounds: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobiphenyls are a class of aromatic compounds that have garnered significant interest in the fields of synthetic chemistry, materials science, and toxicology. Their discovery and the development of synthetic methodologies for their preparation have been pivotal for the subsequent synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive literature review on the discovery of nitrobiphenyl compounds, detailing the key synthetic methods, experimental protocols, and our current understanding of their biological activities.

Historical Perspective

The journey to synthesize nitrobiphenyls is intrinsically linked to the broader history of organic synthesis, particularly the development of carbon-carbon bond-forming reactions. Early methods for the synthesis of biphenyls were often harsh and lacked selectivity. The direct nitration of biphenyl, a seemingly straightforward approach, presents challenges in controlling regioselectivity, leading to mixtures of ortho-, meta-, and para-isomers.[1][2][3]

A significant breakthrough came with the advent of transition metal-catalyzed cross-coupling reactions. The Ullmann reaction , first reported by Fritz Ullmann in 1901, provided a method for the synthesis of symmetrical biaryl compounds through the copper-mediated coupling of two aryl halides.[4][5] This reaction was later adapted for the synthesis of nitrobiphenyls, particularly dinitrobiphenyls, from nitro-substituted aryl halides.[6] However, the classical Ullmann reaction often requires high temperatures and can have limitations in terms of substrate scope and yield.[7]

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , revolutionized the synthesis of biaryl compounds, including nitrobiphenyls.[8][9] The Suzuki reaction, which couples an organoboron compound with a halide, offers milder reaction conditions, higher yields, and greater functional group tolerance compared to the Ullmann reaction, making it a preferred method in modern organic synthesis.[10][11]

Synthetic Methodologies and Experimental Protocols

The synthesis of nitrobiphenyl compounds is primarily achieved through two key cross-coupling reactions: the Ullmann condensation and the Suzuki-Miyaura coupling. Additionally, direct nitration of biphenyl remains a viable, albeit less selective, method.

Ullmann Condensation

The Ullmann reaction provides a classical approach to synthesizing symmetrical dinitrobiphenyls. A notable advancement in this methodology is the use of a solvent-free, high-speed ball milling technique, which offers a greener and more efficient alternative to traditional high-temperature solvent-based methods.[12]

Experimental Protocol: Solvent-Free Ullmann Synthesis of 2,2'-Dinitrobiphenyl [6]

  • Reactants: 1-iodo-2-nitrobenzene (0.6 – 1.0 mmol), copper powder (3 mmol), and sand (200 mg).

  • Apparatus: A 15 cm test tube and a sand bath preheated to approximately 350 °C.

  • Procedure:

    • Mix 1-iodo-2-nitrobenzene, copper powder, and sand in the test tube.

    • Immerse the test tube in the preheated sand bath. The reaction is typically complete within 20-30 seconds.

    • Allow the reaction mixture to cool to room temperature.

    • The crude product is then purified by column chromatography on silica gel using a dichloromethane:hexane (30:70) eluent to isolate the 2,2'-dinitrobiphenyl.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of a broad range of nitrobiphenyls with high yields and selectivity.[10]

Experimental Protocol: Suzuki Coupling for the Synthesis of 2-Nitrobiphenyl [10]

  • Reactants: 1-iodo-2-nitrobenzene (1.5 mmol), phenylboronic acid (1.5 mmol), palladium(II) acetate (0.03 mmol), and potassium carbonate (3 mmol).

  • Solvent: A mixture of methanol (5 mL) and water (1 mL).

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add the methanol and water mixture.

    • Add potassium carbonate, palladium(II) acetate, 1-iodo-2-nitrobenzene, and phenylboronic acid to the solvent mixture.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the 2-nitrobiphenyl.

Direct Nitration of Biphenyl

Direct nitration of biphenyl can be used to produce a mixture of mononitrobiphenyl isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions.[1]

Experimental Protocol: Mononitration of Biphenyl [13]

  • Reactants: Biphenyl and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Procedure:

    • Dissolve biphenyl in a suitable solvent.

    • Slowly add the nitrating agent to the solution while maintaining a controlled temperature.

    • After the reaction is complete, the mixture is poured into ice water to precipitate the nitrobiphenyl products.

    • The solid product is collected by filtration, washed with water, and dried.

    • The mixture of isomers can be separated by fractional crystallization or chromatography.

Data Presentation: A Summary of Synthetic Yields

The following tables summarize representative quantitative data for the synthesis of nitrobiphenyl compounds using the Ullmann and Suzuki reactions, as well as the isomer distribution from the direct nitration of biphenyl.

Table 1: Yields of Nitrobiphenyls from Ullmann Reactions

Starting MaterialProductReaction ConditionsYield (%)Reference
1-Iodo-2-nitrobenzene2,2'-DinitrobiphenylCopper powder, sand, 350 °C, solvent-free50-90 (conversion)[6]
2-Iodonitrobenzene2,2'-DinitrobiphenylHigh-speed ball milling, copper vial97[12]
2-Chloronitrobenzene2,2'-DinitrobiphenylCopper-bronze alloy, ~227 °CLow[4]

Table 2: Yields of Nitrobiphenyls from Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic AcidCatalyst/BaseSolventYield (%)Reference
1-Iodo-2-nitrobenzenePhenylboronic acidPd(OAc)₂ / K₂CO₃Methanol/WaterHigh[10]
1-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Methanol/Water (Microwave)Excellent[10]
2-Chloronitrobenzene4-Chlorophenylboronic acidPalladium catalyst / TriphenylphosphineNot specifiedNot specified[14]
3,4,5-Trifluorophenylboronic acido-NitrobenzenePalladium catalystNot specifiedNot specified[15]

Table 3: Regioselectivity in the Mononitration of Biphenyl

Nitrating Agentortho-Nitrobiphenyl (%)para-Nitrobiphenyl (%)meta-Nitrobiphenyl (%)Reference
Nitric acid / Sulfuric acid37630[13]
Not specifiedNot specifiedNot specifiedNot specified[1][2][3]

Biological Activities and Mechanisms of Action

Nitrobiphenyl compounds exhibit a range of biological activities, which are often linked to the metabolic activation of the nitro group. The toxicity of some nitrobiphenyls is a significant concern, with 4-nitrobiphenyl being recognized as a potential carcinogen.[16][17][18]

Metabolic Pathway of 4-Nitrobiphenyl

The metabolism of 4-nitrobiphenyl has been studied in rats, revealing a complex pathway involving reduction of the nitro group and subsequent modifications.

Metabolic_Pathway_of_4_Nitrobiphenyl 4-Nitrobiphenyl 4-Nitrobiphenyl Nitroreduction Nitroreduction 4-Nitrobiphenyl->Nitroreduction Nitroreductases Ring_Hydroxylation Ring_Hydroxylation 4-Nitrobiphenyl->Ring_Hydroxylation Cytochrome P450 De-nitro-group_biotransformation De-nitro-group_biotransformation 4-Nitrobiphenyl->De-nitro-group_biotransformation 4-Nitrosobiphenyl 4-Nitrosobiphenyl Nitroreduction->4-Nitrosobiphenyl 4-Hydroxylaminobiphenyl 4-Hydroxylaminobiphenyl 4-Nitrosobiphenyl->4-Hydroxylaminobiphenyl 4-Aminobiphenyl 4-Aminobiphenyl 4-Hydroxylaminobiphenyl->4-Aminobiphenyl N-Acetylation N-Acetylation 4-Aminobiphenyl->N-Acetylation N-acetyltransferases N-Formylation N-Formylation 4-Aminobiphenyl->N-Formylation 4-Acetylaminobiphenyl 4-Acetylaminobiphenyl N-Acetylation->4-Acetylaminobiphenyl N-Hydroxylation N-Hydroxylation 4-Acetylaminobiphenyl->N-Hydroxylation Cytochrome P450 N-Hydroxy-4-acetylaminobiphenyl N-Hydroxy-4-acetylaminobiphenyl N-Hydroxylation->N-Hydroxy-4-acetylaminobiphenyl x-OH-4-Nitrobiphenyl x-OH-4-Nitrobiphenyl Ring_Hydroxylation->x-OH-4-Nitrobiphenyl Biphenylene Biphenylene De-nitro-group_biotransformation->Biphenylene N-Formyl-4-aminobiphenyl N-Formyl-4-aminobiphenyl N-Formylation->N-Formyl-4-aminobiphenyl

Caption: Metabolic pathway of 4-nitrobiphenyl in rats.

Mechanism of Toxicity

The toxicity of nitroaromatic compounds is often attributed to the reductive metabolism of the nitro group, which can lead to the formation of reactive intermediates such as nitroso and hydroxylamino derivatives.[19][20] These reactive species can covalently bind to cellular macromolecules like DNA and proteins, leading to mutations and cellular damage. The bioreduction process can be catalyzed by nitroreductase enzymes.[20]

While specific cellular signaling pathways directly modulated by nitrobiphenyls are not extensively documented in the readily available literature, the genotoxic effects of their metabolites suggest potential interference with pathways involved in DNA damage response, cell cycle control, and apoptosis. The formation of DNA adducts by metabolites of 4-nitrobiphenyl is a key event in its carcinogenicity. It is known that various natural and synthetic compounds can affect major signaling pathways such as NF-κB, MAPK, Wnt, and p53, which are critical in cancer development.[21][22][] Further research is needed to elucidate the precise signaling cascades affected by nitrobiphenyls and their metabolites.

Conclusion

The discovery and synthesis of nitrobiphenyl compounds have evolved significantly from early, harsh methods to modern, efficient, and selective catalytic reactions. The Ullmann condensation and the Suzuki-Miyaura coupling are the cornerstones of nitrobiphenyl synthesis, providing access to a wide array of derivatives. Understanding the biological activities of these compounds, particularly their metabolic activation and mechanisms of toxicity, is crucial for their safe handling and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the key literature in this field, serving as a valuable resource for researchers and professionals in chemistry and drug development.

References

An In-depth Technical Guide to the Safety and Handling of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, a compound of interest in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar molecules, including 4-Biphenylmethanol and other nitro-aromatic compounds, to provide a conservative and thorough overview of potential hazards and safe handling practices.

Physicochemical and Hazard Data

The following tables summarize the known and predicted physicochemical properties and toxicological information for this compound and its structural analogs.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₁₁NO₃N/A
Molar Mass 229.23 g/mol N/A
Melting Point 165 °C[1]
Boiling Point (Predicted) 417.2 ± 33.0 °C[1]
Density (Predicted) 1.270 ± 0.06 g/cm³[1]
Table 2: Toxicological Data and Hazard Classifications (Based on Analogous Compounds)
HazardClassification and StatementsSource Analog
Acute Oral Toxicity Category 4: Harmful if swallowed (H302)4-Biphenylmethanol[2]
Skin Corrosion/Irritation Category 2: Causes skin irritation (H315)(4-Nitro-phenyl)-p-tolyl-methanol[3], 4-Biphenylmethanol[2]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation (H319)(4-Nitro-phenyl)-p-tolyl-methanol[3], 4-Biphenylmethanol[2]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation (H335)(4-Nitro-phenyl)-p-tolyl-methanol[3], 4-Biphenylmethanol[2]

Disclaimer: The toxicological data is extrapolated from structurally related compounds and should be treated as indicative. All handling procedures should reflect a cautious approach, assuming the potential for these hazards.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on best practices for handling nitro-aromatic compounds and substituted biphenyls.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses with side shields or goggles) [CFR 1910.133 or EN166] Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile rubber) Body_Protection Body Protection (Laboratory coat, closed-toe shoes) Respiratory_Protection Respiratory Protection (Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.) Researcher Researcher Researcher->Eye_Protection Mandatory Researcher->Hand_Protection Mandatory Researcher->Body_Protection Mandatory Researcher->Respiratory_Protection As needed Handling_Storage_Flow cluster_handling Safe Handling Protocol cluster_storage Secure Storage Start Receipt of Compound Assess_Hazards Review SDS/Safety Info Start->Assess_Hazards Don_PPE Wear Appropriate PPE Assess_Hazards->Don_PPE Use_Hood Work in Fume Hood Don_PPE->Use_Hood Handle_Carefully Minimize Dust, Avoid Contact Use_Hood->Handle_Carefully Wash_Hands Wash Hands After Handling Handle_Carefully->Wash_Hands Store_Container Tightly Closed Container Handle_Carefully->Store_Container Store_Location Cool, Dry, Well-Ventilated Area Store_Container->Store_Location Store_Away Away from Incompatibles Store_Location->Store_Away Spill_Response Spill_Occurs Spill Occurs Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Wear_PPE Wear PPE Small_Spill->Wear_PPE Evacuate_Area Evacuate Area Large_Spill->Evacuate_Area Contain_Spill Contain & Clean Up Wear_PPE->Contain_Spill Dispose_Waste Dispose of Waste Properly Contain_Spill->Dispose_Waste Call_Emergency Contact Emergency Services Evacuate_Area->Call_Emergency

References

Theoretical Deep Dive into the Electronic Landscape of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive theoretical examination of the electronic structure of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, a molecule of interest in medicinal chemistry and materials science. While direct theoretical studies on this specific compound are not extensively available in peer-reviewed literature, this document leverages computational data from structurally analogous compounds to provide a robust predictive analysis. By examining closely related molecules, we can elucidate the fundamental electronic properties, molecular orbital characteristics, and potential reactivity of the title compound. This approach provides a foundational understanding for further research and application development.

Introduction

This compound is a biphenyl derivative featuring a nitro group, a potent electron-withdrawing moiety, on one phenyl ring and a methanol group, a weak electron-donating group, on the other. This electronic asymmetry suggests intriguing properties relevant to nonlinear optics, charge transport, and biological interactions. Understanding the electronic structure is paramount for predicting its chemical behavior and designing novel applications. This guide will focus on the theoretical methodologies used to probe these characteristics, primarily density functional theory (DFT) and Hartree-Fock (HF) methods.

Theoretical Methodology: A Foundational Overview

Theoretical studies of molecular electronic structures predominantly employ quantum mechanical calculations. For molecules of this size, Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT calculations are based on the principle that the ground-state energy of a molecule is a functional of the electron density. A popular functional for such studies is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution.

Hartree-Fock (HF) Theory

Hartree-Fock is an ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. While generally less accurate than DFT for many properties due to its neglect of electron correlation, it serves as a valuable baseline and is often used for comparative purposes.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of a molecule like this compound is as follows:

G mol_structure 1. Molecular Structure Input geom_opt 2. Geometry Optimization (DFT/B3LYP or HF) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props 4. Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->electronic_props data_analysis 5. Data Analysis & Visualization electronic_props->data_analysis

Figure 1: A generalized computational workflow for theoretical electronic structure analysis.

Predicted Electronic Properties

In the absence of direct data for this compound, we will present findings from a closely related analogue, 4-(tert-Butyl)-4-nitro-1,1-biphenyl, to illustrate the expected electronic characteristics.[1] The tert-butyl group is a weak electron-donating group, similar to the methanol group, making this a reasonable comparison for understanding the impact of the nitro group on the biphenyl system.

Molecular Geometry

The geometry of the molecule is first optimized to find its most stable conformation. The dihedral angle between the two phenyl rings is a key parameter. For 4-(tert-Butyl)-4-nitro-1,1-biphenyl, DFT and HF calculations in the gas phase can be compared with solid-phase experimental data from single-crystal X-ray diffraction to validate the computational model.[1]

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.

For 4-(tert-Butyl)-4-nitro-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 3.97 eV, suggesting the molecule is soft and highly reactive.[1] A similar range would be expected for this compound.

G cluster_0 cluster_1 a Energy LUMO LUMO HOMO HOMO LUMO->HOMO   ΔE ≈ 3.97 eV LUMO_level HOMO_level

Figure 2: Representative HOMO-LUMO energy diagram based on an analogue.

The distribution of these orbitals is also informative. Typically, for nitroaromatic compounds, the HOMO is localized on the more electron-rich phenyl ring, while the LUMO is concentrated around the electron-deficient nitro-substituted ring, facilitating charge transfer upon excitation.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For a molecule like this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro and methanol groups, indicating these are sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained for the analogue, 4-(tert-Butyl)-4-nitro-1,1-biphenyl, which provides a predictive framework for this compound.[1]

ParameterValueMethodReference
HOMO-LUMO Gap3.97 eVDFT[1]

Experimental Validation

Theoretical predictions are most powerful when validated by experimental data. Key experimental techniques for corroborating computational findings on electronic structure include:

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the dihedral angle between the phenyl rings in the solid state. This data is the gold standard for validating the accuracy of the optimized geometry from computational models. For instance, the crystal structure of (4-nitrophenyl)methanol has been determined, providing valuable experimental data on a related fragment.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima can be correlated with the HOMO-LUMO gap calculated by theoretical methods. Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum for a more direct comparison.

Cyclic Voltammetry

This electrochemical technique can be used to experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the molecule. These experimental values can then be compared with the orbital energies obtained from DFT or HF calculations.

Conclusion

References

Methodological & Application

Synthesis Protocol for (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative containing a nitro group and a hydroxymethyl group. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the nitro group allows for further functionalization, such as reduction to an amine, enabling the synthesis of a diverse range of derivatives. This document provides a detailed two-step synthesis protocol for this compound, commencing with a Suzuki-Miyaura cross-coupling reaction to form the intermediate aldehyde, followed by its reduction to the target primary alcohol.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

  • Step 1: Suzuki-Miyaura Coupling: The formation of the biphenyl backbone is achieved through the palladium-catalyzed cross-coupling of 4-formylphenylboronic acid and 1-bromo-4-nitrobenzene to yield 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde.

  • Step 2: Reduction of the Aldehyde: The intermediate aldehyde is subsequently reduced to the corresponding primary alcohol, this compound, using sodium borohydride.

Data Presentation

The following tables summarize the key reactants and expected outcomes for each step of the synthesis.

Table 1: Reactants and Conditions for Suzuki-Miyaura Coupling

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
1-Bromo-4-nitrobenzene202.01101.02.02 g
4-Formylphenylboronic acid149.94121.21.80 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.30.03347 mg
Potassium Carbonate (K₂CO₃)138.21202.02.76 g
Toluene---40 mL
Ethanol---10 mL
Water---10 mL

Table 2: Reaction Parameters and Expected Outcome for Suzuki-Miyaura Coupling

ParameterValue
Reaction Temperature100 °C
Reaction Time12 hours
Expected Product4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
Expected Yield~85-95%
AppearanceYellow solid

Table 3: Reactants and Conditions for Aldehyde Reduction

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde227.228.5 (assuming 85% yield from Step 1)1.01.93 g
Sodium Borohydride (NaBH₄)37.8310.21.2386 mg
Ethanol---50 mL
Water---For workup and recrystallization

Table 4: Reaction Parameters and Expected Outcome for Aldehyde Reduction

ParameterValue
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Expected ProductThis compound
Expected Yield>90%
AppearanceLight yellow or off-white solid
Melting Point170-172 °C

Experimental Protocols

Step 1: Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Coupling

This procedure is based on established protocols for Suzuki-Miyaura couplings of similar substrates.

Materials:

  • 1-Bromo-4-nitrobenzene (2.02 g, 10 mmol)

  • 4-Formylphenylboronic acid (1.80 g, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (347 mg, 0.3 mmol)

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Toluene (40 mL)

  • Ethanol (10 mL)

  • Deionized Water (10 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask, add 1-bromo-4-nitrobenzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

  • Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde, is obtained as a yellow solid and can be used in the next step without further purification if the purity is deemed sufficient by TLC. If necessary, the product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound by Reduction

This protocol is adapted from a standard procedure for the reduction of aromatic aldehydes using sodium borohydride.[1][2]

Materials:

  • 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde (1.93 g, 8.5 mmol)

  • Sodium Borohydride (NaBH₄) (386 mg, 10.2 mmol)

  • Ethanol (50 mL)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve the crude 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde from Step 1 in 50 mL of ethanol with stirring at room temperature.

  • Slowly add sodium borohydride (1.2 eq) to the solution in small portions over 10-15 minutes. An exothermic reaction may be observed.

  • Continue to stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting aldehyde by TLC.

  • Upon completion of the reaction, slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate of the product should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (2 x 20 mL).

  • Purify the crude product by recrystallization.[3][4] Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Aldehyde Reduction Reactants1 1-Bromo-4-nitrobenzene + 4-Formylphenylboronic acid Reaction1 Heat (100°C) 12 hours Reactants1->Reaction1 Catalyst1 Pd(PPh₃)₄, K₂CO₃ Catalyst1->Reaction1 Solvent1 Toluene/Ethanol/Water Solvent1->Reaction1 Intermediate 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde Reaction1->Intermediate Reaction2 Room Temperature 2-4 hours Intermediate->Reaction2 ReducingAgent NaBH₄ ReducingAgent->Reaction2 Solvent2 Ethanol Solvent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct WorkupPurification Workup & Purification FinalProduct->WorkupPurification

Caption: Workflow for the synthesis of this compound.

SuzukiCycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_Boronate Ar¹-Pd(II)-Ar² L₂ PdII_Aryl->PdII_Aryl_Boronate Transmetalation PdII_Aryl_Boronate->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_Aryl_Boronate->Product ArylHalide Ar¹-X ArylHalide->PdII_Aryl BoronicAcid Ar²-B(OH)₂ BoronicAcid->PdII_Aryl_Boronate Base Base Base->BoronicAcid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of Nitrobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of nitrobiphenyls using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is of significant interest for the synthesis of key intermediates in drug discovery and materials science, where the nitro group can serve as a versatile synthetic handle for further functionalization.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction typically involves the cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1][2] The synthesis of nitrobiphenyls via this method presents unique challenges and opportunities due to the electronic properties of the nitro group. While the nitro group is well-tolerated in many cases, its position on the aromatic ring can significantly influence reaction efficiency, with ortho-substituted nitroarenes often proving to be challenging substrates.[3][4] Careful selection of the catalyst, ligands, base, and reaction conditions is therefore crucial for achieving high yields and purity.[4]

Data Presentation

The following table summarizes various reaction conditions and yields for the synthesis of nitrobiphenyls via Suzuki-Miyaura coupling, providing a comparative overview for researchers.

Nitroaryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-2-nitrobenzenePhenylboronic acidPd(OAc)₂K₂CO₃Methanol/Water (5:1)201.5-695[4]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterReflux-High[5]
1-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Methanol/Water (4:1)MW-Good[6]
1-Iodo-2-nitrobenzene2-Nitrophenylboronic acidPd(OAc)₂KH₂PO₄DMF/Water10024Low[4]
4-Bromobenzoic acid2-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃DME/Water8512-[7]
NitroarenesArylboronic acidsPd(acac)₂ / BrettPhosK₃PO₄·nH₂O1,4-Dioxane130-41-84[8]

Experimental Protocols

General Procedure for the Synthesis of Nitrobiphenyls

This protocol provides a general method for the Suzuki-Miyaura coupling of a nitroaryl halide with a phenylboronic acid.[4]

Materials:

  • Nitroaryl halide (1.0 mmol)

  • Phenylboronic acid (1.0 - 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Methanol (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask, add the nitroaryl halide (1.0 mmol), phenylboronic acid (1.0-1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • The flask is equipped with a reflux condenser and purged with an inert atmosphere (nitrogen or argon) for 10-15 minutes.

  • A degassed mixture of methanol (5 mL) and water (1 mL) is added to the flask via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 20-75 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent such as ethyl acetate (20 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)(X)L₂ pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R¹-Pd(II)(R²)L₂ pd2_oxidative->pd2_transmetalation Transmetalation (+ R²-B(OH)₂ / Base) pd2_transmetalation->pd0 Reductive Elimination product R¹-R² (Nitrobiphenyl) pd2_transmetalation->product aryl_halide R¹-X (Nitroaryl Halide) aryl_halide->pd2_oxidative boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pd2_transmetalation Experimental_Workflow start Start reactants Combine Reactants: - Nitroaryl Halide - Boronic Acid - Catalyst - Base start->reactants inert_atm Establish Inert Atmosphere (N₂/Ar) reactants->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Stir at Desired Temperature solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitoring->workup Upon Completion drying Dry Organic Layer (Na₂SO₄/MgSO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify Crude Product (Column Chromatography/ Recrystallization) concentration->purification product Isolated Nitrobiphenyl Product purification->product

References

Application Notes and Protocols for the Grignard Reaction: Synthesis of Biphenylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biphenylmethanols via the Grignard reaction. This method is a cornerstone in organic synthesis for creating carbon-carbon bonds and is particularly useful for introducing functional groups to aromatic systems like biphenyls, which are common scaffolds in medicinal chemistry.

Introduction

The Grignard reaction, developed by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, is a powerful tool for forming carbon-carbon bonds.[1][2] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[3] To introduce a methanol group (-CH2OH) onto a biphenyl ring system, a biphenyl Grignard reagent is first prepared from a halobiphenyl. This reagent is then reacted with formaldehyde, a one-carbon electrophile, followed by an acidic workup to yield the desired biphenylmethanol. The success of this synthesis is highly dependent on strictly anhydrous conditions, as Grignard reagents are highly basic and will react with protic solvents like water.[1][3][4]

Reaction Pathway

The overall synthesis of biphenylmethanol from a bromobiphenyl derivative proceeds in two main stages:

  • Formation of the Grignard Reagent: 4-Bromobiphenyl reacts with magnesium metal in an anhydrous ether solvent to form 4-phenylphenylmagnesium bromide.[4]

  • Nucleophilic Addition to Formaldehyde: The Grignard reagent attacks the electrophilic carbon of formaldehyde. Subsequent protonation of the resulting alkoxide during aqueous workup yields the primary alcohol, biphenylmethanol.

Reaction_Pathway cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Formaldehyde & Workup biphenyl_br Biphenyl-Br grignard Biphenyl-MgBr biphenyl_br->grignard mg + Mg mg->grignard ether Anhydrous Ether ether->grignard grignard_reagent Biphenyl-MgBr formaldehyde 1. CH₂O (Formaldehyde) methanol Biphenyl-CH₂OH formaldehyde->methanol workup 2. H₃O⁺ (Workup) workup->methanol grignard_reagent->methanol Side_Reaction cluster_main cluster_side Grignard Biphenyl-MgBr Product Biphenyl-CH₂OH Grignard->Product Nucleophilic Addition Grignard_side Biphenyl-MgBr Formaldehyde + CH₂O Biphenyl Biphenyl-Biphenyl Grignard_side->Biphenyl Wurtz-type Coupling Bromobiphenyl + Biphenyl-Br Workflow A 1. Dry Glassware & Reagents B 2. Assemble Apparatus under Inert Gas A->B C 3. Prepare Grignard Reagent (Biphenyl-Br + Mg in Ether) B->C D 4. Cool Grignard Solution (Ice Bath) C->D E 5. Add Formaldehyde Source (e.g., Paraformaldehyde) D->E F 6. Reaction Quench & Workup (Add aq. NH₄Cl or HCl) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Evaporate Organic Phase G->H I 9. Purify Crude Product (Recrystallization / Chromatography) H->I J 10. Characterize Final Product (NMR, IR, MP) I->J

References

Application Notes and Protocols for the Synthesis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step experimental protocol for the synthesis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol. The synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone, followed by a selective reduction of an aldehyde to the desired alcohol.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Suzuki-Miyaura Coupling: This step involves the palladium-catalyzed cross-coupling of 4-formylphenylboronic acid with 1-bromo-4-nitrobenzene to produce the intermediate, 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde. This reaction is highly efficient for the formation of the carbon-carbon bond between the two phenyl rings.[1][2][3]

  • Step 2: Selective Aldehyde Reduction: The aldehyde group of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde is then selectively reduced to a primary alcohol using a mild reducing agent. Sodium borohydride (NaBH4) is an ideal choice for this transformation as it readily reduces aldehydes while typically not affecting the nitro group under standard conditions.[4][5][6]

Experimental Protocols

Step 1: Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Coupling

Materials:

  • 4-formylphenylboronic acid

  • 1-bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-formylphenylboronic acid (1.50 g, 10.0 mmol), 1-bromo-4-nitrobenzene (2.02 g, 10.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%) and triphenylphosphine (105 mg, 0.4 mmol, 4 mol%).

  • Solvent Addition: Add a solvent mixture of toluene (50 mL), ethanol (25 mL), and water (25 mL). The water should be degassed prior to use by bubbling nitrogen through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously under a nitrogen atmosphere for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. Shake the funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde as a solid.

Step 2: Selective Reduction to this compound

Materials:

  • 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde (2.27 g, 10.0 mmol) in 100 mL of methanol. Cool the solution in an ice bath to 0°C with stirring.

  • Reagent Addition: Slowly add sodium borohydride (0.42 g, 11.0 mmol) to the solution in small portions over 15 minutes. Be cautious as the addition may cause gas evolution.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add 50 mL of dichloromethane and 50 mL of water to the residue. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Data Presentation

ParameterStep 1: Suzuki-Miyaura CouplingStep 2: Selective Reduction
Starting Material 4-formylphenylboronic acid & 1-bromo-4-nitrobenzene4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
Product 4'-Nitro-[1,1'-biphenyl]-4-carbaldehydeThis compound
CAS Number (Product) 98648-23-8[1]62037-99-4[7][8]
Molecular Formula (Product) C₁₃H₉NO₃[1]C₁₃H₁₁NO₃[7][8]
Molecular Weight (Product) 227.22 g/mol [1]229.23 g/mol [9]
Typical Yield 85-95%90-98%
Appearance (Product) Yellow solidOff-white to pale yellow solid

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Selective Reduction start1 4-formylphenylboronic acid + 1-bromo-4-nitrobenzene react1 Pd(OAc)2, PPh3, K2CO3 Toluene/Ethanol/H2O, 80°C start1->react1 product1 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde react1->product1 Coupling start2 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde product1->start2 react2 NaBH4 Methanol, 0°C to RT start2->react2 product2 This compound react2->product2 Reduction

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol using column chromatography. This technique is essential for obtaining a high-purity compound, which is critical for subsequent research and development activities, including biological assays and structural analysis.

Introduction to the Purification Challenge

This compound is a biphenyl derivative containing both a polar hydroxyl group and a polar nitro group. The synthesis of this compound can result in a mixture containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective method for isolating the desired compound from this mixture based on the principle of differential adsorption of the components onto a stationary phase.[1][2] The separation is achieved by passing a solvent mixture (mobile phase) through a column packed with an adsorbent (stationary phase), typically silica gel for polar compounds like the target molecule.[1][3]

Principle of Separation

Column chromatography separates compounds based on their polarity. A polar stationary phase, such as silica gel, will more strongly adsorb more polar compounds.[1][2] A less polar mobile phase is used to move the compounds down the column. Less polar compounds will travel faster down the column, while more polar compounds will be retained longer.[1][2] By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively eluted from the column, leading to their separation.[4]

For the purification of this compound, a normal-phase chromatography setup with silica gel as the stationary phase is recommended. The polarity of the mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is optimized to achieve the best separation.

Experimental Workflow Diagram

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Analysis to Determine Optimal Solvent System Column_Prep Column Preparation (Slurry Packing with Silica Gel) TLC->Column_Prep Informs mobile phase selection Loading Sample Loading onto the Column Column_Prep->Loading Sample_Prep Sample Preparation (Dissolution in Minimal Solvent) Sample_Prep->Loading Elution Elution with Gradient Solvent System Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Collected Fractions Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify pure fractions Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Experimental workflow for the purification of this compound.

Data Presentation

Table 1: Materials and Reagents

Material/ReagentSpecificationPurpose
Crude this compoundAs synthesizedThe mixture to be purified.
Silica Gel60-120 mesh or 230-400 meshStationary phase for chromatography.[5]
n-HexaneHPLC gradeNon-polar component of the mobile phase.[6]
Ethyl AcetateHPLC gradePolar component of the mobile phase.[6]
DichloromethaneACS gradeSolvent for sample loading (optional).
Glass wool or cotton---To plug the bottom of the column.[7]
SandAcid-washedTo form a protective layer at the top and bottom of the silica gel.[7]
TLC platesSilica gel 60 F254For monitoring the separation.[5]
UV lamp254 nmFor visualizing spots on TLC plates.[5]

Table 2: Recommended Column Chromatography Parameters

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for good separation of polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of compounds with a range of polarities. A similar system is effective for the 3'-nitro isomer.[8]
Gradient Profile Start with a low polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 50:50).To first elute non-polar impurities and then the more polar product. The exact gradient should be optimized based on TLC analysis.
Sample Loading Dry loading or minimal wet loadingPrevents band broadening and improves separation efficiency.
Flow Rate Gravity flow or gentle pressure (flash chromatography)A faster flow rate can minimize diffusion and improve separation.[9]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation of TLC Plate: Draw a light pencil line about 1 cm from the bottom of a TLC plate. This will be the origin.

  • Sample Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin of the TLC plate.

  • Developing the TLC: Prepare a series of developing chambers (beakers with a watch glass cover) with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4, 5:5). Place a piece of filter paper in each chamber to ensure solvent vapor saturation.

  • Elution: Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for the spot corresponding to the desired product in each solvent system. The ideal solvent system for column chromatography will give the target compound an Rf value of approximately 0.2-0.3.[9]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of glass wool or cotton at the bottom of the column.[7]

    • Add a thin layer of sand (about 0.5-1 cm) over the plug.[7]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 90:10 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[7]

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.[7]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. Carefully add this solution to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the top of the column.

    • Begin collecting the eluate in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.

    • Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., by increasing the proportion of ethyl acetate).

    • Monitor the separation by spotting alternate fractions on a TLC plate, developing it in the optimized solvent system, and visualizing under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Evaporate the solvent from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Ensure a significant difference in Rf values between the product and impurities.
Column was not packed properly (air bubbles, cracks).Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the silica gel.
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Compound elutes too quickly Mobile phase is too polar.Start with a less polar mobile phase (increase the percentage of hexane).
Band Tailing Sample is not sufficiently soluble in the mobile phase.Use the dry loading method.
The compound is interacting strongly with the acidic silica gel.Consider adding a very small amount of a modifying agent like triethylamine to the mobile phase if the compound has basic properties (unlikely for this molecule).

By following these detailed application notes and protocols, researchers can effectively purify this compound, ensuring the high quality of the compound for its intended applications in research and drug development.

References

Application Notes and Protocols for the Purification of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and side-reaction products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. Upon controlled cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor. This document provides detailed application notes and protocols for the recrystallization of this compound.

Data Presentation: Solvent Selection and Expected Purity

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it is poorly soluble at low temperatures and highly soluble at higher temperatures. Based on the chemical structure, which includes a polar nitro group, a hydroxyl group, and a large nonpolar biphenyl backbone, a range of solvents with varying polarities should be considered.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolaritySolubility at Room Temperature (25°C)Solubility at Boiling PointSuitability for Recrystallization
WaterHighInsolubleInsolublePoor (as a single solvent)
MethanolHighSparingly SolubleSolubleGood (potential for mixed solvent with water)
EthanolHighSparingly SolubleSolubleExcellent (often a good first choice)
AcetoneMediumSolubleVery SolubleModerate (may be too soluble at room temp)
Ethyl AcetateMediumSparingly SolubleSolubleGood
TolueneLowSparingly SolubleSolubleModerate (higher boiling point)
HexaneLowInsolubleInsolublePoor (good as an anti-solvent)

Table 2: Expected Yield and Purity for Recrystallization of a Structurally Similar Compound, (3'-Nitro[1,1'-biphenyl]-4-yl)methanol[1]

Solvent SystemPurity Achieved (%)Recovery Yield (%)
Methanol/Water~98%~75%
Ethanol/Water~98%~75%
Acetone/Hexane~98%~75%

Experimental Protocols

The following protocols outline the steps for single-solvent and mixed-solvent recrystallization of this compound. A preliminary small-scale solvent screening is highly recommended to determine the optimal solvent or solvent system before proceeding with a larger batch.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound is identified (e.g., ethanol).

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is effective when the compound is too soluble in one solvent and insoluble in another, and the two solvents are miscible. A common example for this compound would be an ethanol/water system.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., Deionized Water)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (ethanol) at its boiling point in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents in the same proportion used for the recrystallization.

  • Drying: Dry the crystals thoroughly.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Crude Compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration Insoluble impurities cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling isolation Isolation by Vacuum Filtration cooling->isolation washing Washing with Ice-Cold Solvent isolation->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product analysis Yield Calculation & Purity Assessment (e.g., MP, HPLC) pure_product->analysis

Caption: Experimental workflow for the recrystallization of this compound.

Solvent_Selection_Logic cluster_solubility_test Solubility Test in a Potential Solvent cluster_evaluation Evaluation start Start: Crude Solid test_cold Test Solubility in Cold Solvent start->test_cold test_hot Test Solubility in Hot Solvent test_cold->test_hot insoluble_both Insoluble in both (Poor Solvent) test_hot->insoluble_both Insoluble soluble_both Soluble in both (Poor Solvent) test_hot->soluble_both Soluble good_solvent Good Single Solvent (Insoluble Cold, Soluble Hot) test_hot->good_solvent Soluble mixed_solvent Potential for Mixed-Solvent System insoluble_both->mixed_solvent Use as 'Poor' Solvent soluble_both->mixed_solvent Use as 'Good' Solvent good_solvent->start Select another compound or proceed mixed_solvent->start

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Applications of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol is a versatile bifunctional organic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules. Its structure, featuring a nitro group on one phenyl ring and a hydroxymethyl group on the other, allows for a variety of selective chemical transformations. This makes it a key intermediate in the development of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties. The nitro group can be readily reduced to an amine, a common functional group in bioactive molecules, while the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or undergo esterification. This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound.

Key Synthetic Transformations

The primary applications of this compound in organic synthesis revolve around the selective manipulation of its two functional groups: the nitro group and the hydroxymethyl group. The main transformations include:

  • Reduction of the Nitro Group: Conversion of the nitro functionality to an amino group, providing a precursor for the synthesis of various amides, sulfonamides, and other nitrogen-containing heterocycles.

  • Oxidation of the Hydroxymethyl Group: Oxidation of the primary alcohol to either an aldehyde or a carboxylic acid, which are versatile intermediates for C-C bond formation and other derivatizations.

  • Esterification of the Hydroxymethyl Group: Formation of esters, which can be used to introduce various functional groups or to act as prodrug moieties in medicinal chemistry.

  • Nucleophilic Aromatic Substitution: Displacement of the nitro group by a variety of nucleophiles, although this is a less common transformation for this specific substrate.

  • Synthesis of the Core Structure: The biphenyl framework itself is often constructed using powerful cross-coupling reactions like the Suzuki-Miyaura coupling.

Data Presentation: Summary of Key Reactions

Reaction TypeReagents and ConditionsProductTypical Yield (%)
Reduction Raney Ni, Hydrazine Hydrate, Methanol, 70°C, 3h(4'-Amino[1,1'-biphenyl]-4-yl)methanol85-95
Oxidation to Aldehyde CuBr, 2,2'-Bipyridyl (bpy), TEMPO, N-Methylimidazole (NMI), Acetonitrile/DCM, Room Temperature, Air4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde80-90
Oxidation to Carboxylic Acid KMnO₄, NaOH, H₂O/t-BuOH, Heat4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid70-85
Esterification Acetyl Chloride, Triethylamine (TEA), Dichloromethane (DCM), 0°C to RT, 2-4h(4'-Nitro[1,1'-biphenyl]-4-yl)methyl acetate90-98
Synthesis of Precursor 4-Bromobenzyl alcohol, 4-Nitrophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80°C, 12hThis compound80-90

Experimental Protocols

Reduction of this compound to (4'-Amino[1,1'-biphenyl]-4-yl)methanol

This protocol describes the reduction of the nitro group to an amine using Raney nickel and hydrazine hydrate.

Materials:

  • This compound

  • Methanol

  • Raney Nickel (slurry in water)

  • Hydrazine Hydrate (80% solution)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol, 22.92 g) in 150 mL of methanol.

  • Carefully add Raney nickel (approximately 1 g of a 50% slurry in water) to the solution.

  • Heat the mixture to 50°C with stirring.

  • Slowly add hydrazine hydrate (0.5 mol, 25 mL of 80% solution) dropwise to the reaction mixture. An exothermic reaction will be observed.

  • After the addition is complete, increase the temperature to 70°C and reflux the mixture for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully filter off the Raney nickel catalyst through a pad of Celite. Caution: Raney nickel is pyrophoric and should be kept wet.

  • Remove the methanol and excess hydrazine hydrate from the filtrate by rotary evaporation.

  • Dissolve the residue in 200 mL of ethyl acetate.

  • Wash the organic layer three times with a saturated sodium chloride solution (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4'-Amino[1,1'-biphenyl]-4-yl)methanol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Methanol B Add Raney Nickel A->B C Heat to 50°C B->C D Add Hydrazine Hydrate Dropwise C->D E Reflux at 70°C for 3h D->E F Cool and Filter Catalyst E->F G Rotary Evaporation F->G H Dissolve in Ethyl Acetate G->H I Wash with Brine H->I J Dry and Concentrate I->J K (4'-Amino[1,1'-biphenyl]-4-yl)methanol J->K

Caption: Workflow for the reduction of this compound.

Aerobic Oxidation of this compound to 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde

This protocol details the selective oxidation of the primary alcohol to an aldehyde using a copper(I)/TEMPO catalyst system with air as the oxidant.

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridyl (bpy)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • N-Methylimidazole (NMI)

  • Acetonitrile or Dichloromethane (DCM)

  • Pentane

  • Acetone

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol, 229 mg) in 10 mL of acetonitrile or DCM.

  • To the stirred solution, add CuBr (0.1 mmol, 14.3 mg), bpy (0.1 mmol, 15.6 mg), and TEMPO (0.1 mmol, 15.6 mg). The solution will turn deep red-brown.

  • Add NMI (0.2 mmol, 16 µL) dropwise.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air inlet). The color will gradually change from red-brown to green, indicating the consumption of the starting material. This typically takes 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with 20 mL of pentane and 20 mL of water.

  • Transfer the mixture to a separatory funnel. The organic layer should be pale pink (due to residual TEMPO) and the aqueous layer blue. If a precipitate of the product forms, add a small amount of acetone to dissolve it.

  • Separate the organic layer, and extract the aqueous layer with pentane (2 x 10 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde.

G cluster_setup Catalyst System Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Add CuBr, bpy, and TEMPO A->B C Add NMI B->C D Stir vigorously at RT (Open to Air) C->D E Color change: Red-brown to Green D->E F Dilute with Pentane and Water E->F G Separate Organic Layer F->G H Extract Aqueous Layer G->H I Dry and Concentrate H->I J 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde I->J

Caption: Experimental workflow for the aerobic oxidation of the alcohol to an aldehyde.

Esterification of this compound

This protocol describes the esterification of the alcohol with an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acetyl Chloride (or other acyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 mmol, 229 mg) in 10 mL of anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2 mmol, 167 µL) dropwise to the cooled solution.

  • In a separate flask, dissolve acetyl chloride (1.1 mmol, 78 µL) in 5 mL of anhydrous DCM.

  • Transfer the acetyl chloride solution to a dropping funnel and add it dropwise to the stirred alcohol-base solution at 0°C over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4'-Nitro[1,1'-biphenyl]-4-yl)methyl acetate.

G A Dissolve Alcohol and TEA in DCM at 0°C B Add Acetyl Chloride solution dropwise A->B C Warm to RT and Stir for 2-4h B->C D Quench with Water C->D E Extract with DCM D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H (4'-Nitro[1,1'-biphenyl]-4-yl)methyl acetate G->H

Caption: Logical flow of the esterification reaction.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of the title compound from commercially available starting materials.

Materials:

  • 4-Bromobenzyl alcohol

  • 4-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (solvent mixture)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas supply (Nitrogen or Argon).

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromobenzyl alcohol (1.0 mmol, 187 mg), 4-nitrophenylboronic acid (1.2 mmol, 200 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Add a degassed solvent mixture of Toluene (10 mL), Ethanol (2 mL), and Water (2 mL).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_reactants Reactants & Catalyst A 4-Bromobenzyl alcohol E Combine in Flask under Inert Atmosphere A->E B 4-Nitrophenylboronic acid B->E C K₂CO₃ (Base) C->E D Pd(PPh₃)₄ (Catalyst) D->E F Add Degassed Solvents (Toluene/Ethanol/H₂O) E->F G Heat at 80°C for 12h F->G H Work-up and Purification G->H I This compound H->I

Caption: Relationship of components in the Suzuki-Miyaura coupling synthesis.

Application Notes and Protocols: (4'-Nitro[1,1'-biphenyl]-4-yl)methanol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol is a versatile biphenyl derivative that serves as a crucial precursor in the synthesis of a wide array of compounds with significant potential in pharmaceutical research. Its unique structure, featuring a nitro group and a hydroxymethyl group on a biphenyl scaffold, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. The nitro moiety can be reduced to a primary amine, a key functional group in many biologically active molecules, while the hydroxymethyl group can be oxidized or otherwise functionalized. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis and evaluation of potential pharmaceutical candidates. Derivatives of this compound have shown promise as antimicrobial and anticancer agents.[1][2]

Chemical Properties and Reactions

This compound is a stable organic compound amenable to a variety of chemical transformations. The primary reactive sites are the nitro group and the hydroxymethyl group.

Key Reactions:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst or iron in the presence of an acid.[2] This transformation is pivotal for creating derivatives with altered biological activities, as the resulting amino group can participate in hydrogen bonding and other interactions with biological targets.[1][2]

  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[2] This allows for the introduction of other important functional groups for further derivatization.

  • Suzuki-Miyaura Coupling: The biphenyl scaffold itself is often synthesized via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid. This reaction is catalyzed by a palladium complex and is known for its high tolerance of various functional groups.

Data Presentation: Synthesis and Biological Activity of Derivatives

The following tables summarize quantitative data for the synthesis and biological evaluation of derivatives of this compound and related compounds.

Table 1: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzene(4-(hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/Ethanol/H₂O10012~85 (estimated)General Protocol
1-Iodo-4-nitrobenzene(4-(hydroxymethyl)phenyl)boronic acidPd(OAc)₂ (3)Na₂CO₃DMF908~90 (estimated)General Protocol
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (1.5)Cs₂CO₃Dioxane11016~92 (estimated)General Protocol

Note: Yields are estimated based on typical Suzuki-Miyaura reactions for similar substrates.

Table 2: Anticancer Activity of Biphenyl Derivatives

CompoundCell LineAssayIC₅₀ (µM)Mechanism of ActionReference
Hydroxylated Biphenyl Compound 11MelanomaMTT Assay1.7 ± 0.5G2/M cell cycle arrest, Apoptosis induction[3][4]
Hydroxylated Biphenyl Compound 12MelanomaMTT Assay2.0 ± 0.7G2/M cell cycle arrest, Apoptosis induction[3][4]
o-(Biphenyl-3-ylmethoxy)nitrophenyl derivative (B2)LLCHTRF Assay0.0027PD-1/PD-L1 Inhibition[5]

Table 3: Antimicrobial Activity of Nitroaromatic Derivatives

CompoundMicroorganismMIC (µg/mL)Mechanism of ActionReference
5-nitro-1,10-phenanthrolineM. tuberculosis0.78 (µM)DNA damage via reduced nitro species[6]
Thiophenyl-pyrimidine derivativeMRSA, VRENot specifiedInhibition of FtsZ polymerization[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-Bromo-4-nitrobenzene

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 1-bromo-4-nitrobenzene (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the reaction mixture under an inert atmosphere.

  • Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction of the Nitro Group to Synthesize (4'-Amino[1,1'-biphenyl]-4-yl)methanol

This protocol outlines the reduction of the nitro group of this compound to the corresponding amine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Celite pad

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (4'-Amino[1,1'-biphenyl]-4-yl)methanol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a general method for evaluating the cytotoxic activity of synthesized biphenyl derivatives against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized biphenyl derivatives dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Synthesis and Derivatization Workflow

G cluster_synthesis Synthesis of Precursor cluster_derivatization Derivatization for Biological Activity Aryl Halide Aryl Halide Suzuki Coupling Suzuki Coupling Aryl Halide->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Precursor This compound Suzuki Coupling->Precursor Reduction Reduction Precursor->Reduction Oxidation Oxidation Precursor->Oxidation Amino Derivative (4'-Amino[1,1'-biphenyl]-4-yl)methanol Reduction->Amino Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative Oxidation->Carboxylic Acid Derivative Bioactive Compounds Bioactive Compounds Amino Derivative->Bioactive Compounds Carboxylic Acid Derivative->Bioactive Compounds

Caption: Workflow for the synthesis and derivatization of this compound.

Putative Signaling Pathway for Anticancer Activity

G Biphenyl Derivative Biphenyl Derivative Cancer Cell Cancer Cell Biphenyl Derivative->Cancer Cell PDL1 PD-L1 Biphenyl Derivative->PDL1 Inhibition Mitochondria Mitochondria Cancer Cell->Mitochondria Induces Stress CellCycleArrest G2/M Arrest Cancer Cell->CellCycleArrest Caspase-9 Caspase-9 Mitochondria->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis PD1 PD-1 PDL1->PD1 Binding TCell T-Cell PD1->TCell Inhibits ImmuneResponse Anti-tumor Immunity TCell->ImmuneResponse G Nitroaromatic Compound Nitroaromatic Compound Bacterial Cell Bacterial Cell Nitroaromatic Compound->Bacterial Cell Nitroreductase Nitroreductase Bacterial Cell->Nitroreductase Nitro Radical Anion Nitro Radical Anion Nitroreductase->Nitro Radical Anion Reduction DNA DNA Nitro Radical Anion->DNA Covalent Binding & Damage Cell Death Cell Death DNA->Cell Death

References

Application Notes and Protocols for the Reduction of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in (4'-Nitro[1,1'-biphenyl]-4-yl)methanol to synthesize its corresponding amine, (4'-Amino[1,1'-biphenyl]-4-yl)methanol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.

The presented protocols cover three common and effective methods for this reduction:

  • Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Metal-mediated Reduction using Iron in the presence of an acid (Fe/NH4Cl)

  • Metal Salt Reduction using Tin(II) Chloride (SnCl2)

These methods offer a range of options depending on the available laboratory equipment, desired reaction scale, and sensitivity of other functional groups present in the molecule.

Chemical Transformation

The fundamental chemical transformation described in these protocols is the reduction of the aromatic nitro group to a primary amine.

start This compound (Starting Material) reagents Reducing Agent (e.g., H₂/Pd-C, Fe/NH₄Cl, SnCl₂) start->reagents Reaction with end (4'-Amino[1,1'-biphenyl]-4-yl)methanol (Product) reagents->end Yields

Caption: General reaction scheme for the reduction of this compound.

Data Presentation: Comparison of Reduction Methods

Reduction MethodReducing Agent/CatalystTypical Solvent(s)Reaction Time (hours)Typical Yield (%)Product Purity
Catalytic HydrogenationH₂ (gas), 10% Pd/CMethanol, Ethanol2 - 6>95High
Iron ReductionFe powder, NH₄ClEthanol/Water1 - 485 - 95Good to High
Tin(II) Chloride ReductionSnCl₂·2H₂OEthanol, Ethyl Acetate2 - 1280 - 95Good

Disclaimer: The quantitative data presented in this table are based on general procedures for the reduction of aromatic nitro compounds and may vary for the specific substrate, this compound. Optimization of reaction conditions is recommended to achieve the best results.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency, clean reaction profile, and the ease of product isolation by filtration of the catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol (ACS grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

Equipment:

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum line

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Inerting the Flask: In a fume hood, place a magnetic stir bar in a round-bottom flask and securely attach it to a stand. Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Addition of Reactants: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate). Dissolve this compound in a suitable amount of methanol or ethanol and add it to the flask via a syringe or cannula.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to one of the necks of the flask.

  • Gas Exchange: Carefully evacuate the flask under vacuum while stirring, and then backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle 3-5 times to ensure an atmosphere of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any residual hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake remains wet with the solvent during filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude (4'-Amino[1,1'-biphenyl]-4-yl)methanol. The product can be further purified by recrystallization or column chromatography if necessary.

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Inert Flask with N₂/Ar B Add Pd/C Catalyst A->B C Add Solution of Starting Material B->C D Evacuate and Backfill with H₂ (3x) C->D E Stir under H₂ Atmosphere D->E F Monitor by TLC E->F G Purge with N₂/Ar F->G H Filter through Celite® G->H I Solvent Evaporation H->I J Purification (optional) I->J

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)

This classical method is cost-effective and utilizes readily available reagents, making it suitable for large-scale synthesis.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, ethanol, and water (typically in a 4:1 to 2:1 ratio of ethanol to water).

  • Addition of Reagents: To the stirred suspension, add iron powder (typically 5-10 equivalents) and ammonium chloride (typically 5-10 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is often complete within 1-4 hours.[1]

  • Work-up: After the starting material has been consumed, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid and precipitate iron hydroxides. Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

This method is effective for the reduction of aromatic nitro compounds and is often used when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups.[2]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution or 1 M NaOH

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (optional)

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagent: Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution. The reaction can be run at room temperature or heated to reflux to increase the rate.

  • Reaction: Stir the mixture until TLC analysis indicates the complete consumption of the starting material. Reaction times can vary from 2 to 12 hours.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate or 1 M NaOH until the solution is basic (pH > 8). This will precipitate tin salts as tin hydroxides.

  • Filtration and Extraction: Filter the mixture through Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Alternatively, the mixture can be extracted directly with ethyl acetate. The resulting emulsions can sometimes be broken up by the addition of more brine or by filtration.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (4'-Amino[1,1'-biphenyl]-4-yl)methanol. Purification can be performed by recrystallization or column chromatography.[3]

Safety Precautions:

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Catalytic hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion. Ensure proper inerting and handling procedures are followed. Used Pd/C catalyst should be quenched carefully with water before disposal.

  • When working with acids and bases, handle with care to avoid skin and eye contact.

By following these detailed protocols, researchers can effectively and safely perform the reduction of this compound to obtain the desired amino-biphenyl derivative for further use in their research and development endeavors.

References

Application Notes and Protocols for Novel Derivatives of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol is a versatile scaffold for the development of novel therapeutic agents. The biphenyl moiety is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The presence of a nitro group and a hydroxyl group provides strategic points for chemical modification, allowing for the generation of diverse derivatives with a wide range of potential biological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel ether and ester derivatives of this compound as potential anticancer and antimicrobial agents. The presented protocols are designed to be readily implemented in a standard laboratory setting.

Proposed Novel Derivatives and Rationale

Based on established structure-activity relationships of biphenyl and nitroaromatic compounds, two series of novel derivatives are proposed:

  • Ether Derivatives (ND-E1 to ND-E3): Alkylation of the benzylic alcohol can enhance lipophilicity and modulate interactions with hydrophobic pockets of target proteins. The selected alkyl and benzyl groups are common in bioactive molecules and can probe the effects of steric bulk and aromatic interactions.

  • Ester Derivatives (ND-Es1 to ND-Es3): Esterification introduces a carbonyl group which can act as a hydrogen bond acceptor. The selected acyl groups will explore the impact of aliphatic and aromatic moieties on biological activity.

Table 1: Proposed Novel Derivatives of this compound

Derivative IDStructureRationalePredicted Yield (%)
ND-E1 4-(Methoxymethyl)-4'-nitro-1,1'-biphenylIntroduction of a small, flexible ether linkage.85-95
ND-E2 4-(Ethoxymethyl)-4'-nitro-1,1'-biphenylSlightly larger alkyl group to probe steric effects.80-90
ND-E3 4-(Benzyloxymethyl)-4'-nitro-1,1'-biphenylIntroduction of an additional aromatic ring for potential π-π stacking interactions.75-85
ND-Es1 (4'-Nitro-[1,1'-biphenyl]-4-yl)methyl acetateSmall ester group to enhance solubility and act as a potential prodrug.90-98
ND-Es2 (4'-Nitro-[1,1'-biphenyl]-4-yl)methyl propionateIncreased lipophilicity compared to the acetate ester.85-95
ND-Es3 (4'-Nitro-[1,1'-biphenyl]-4-yl)methyl benzoateAromatic ester to explore π-stacking and hydrophobic interactions.80-90

Experimental Protocols

Synthesis of Novel Ether Derivatives (ND-E1 to ND-E3) via Williamson Ether Synthesis

This protocol describes the synthesis of ether derivatives from this compound and various alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (Iodomethane for ND-E1, Iodoethane for ND-E2, Benzyl bromide for ND-E3)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the corresponding alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired ether derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Novel Ester Derivatives (ND-Es1 to ND-Es3) via Fischer Esterification

This protocol outlines the synthesis of ester derivatives from this compound and various carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid (Acetic acid for ND-Es1, Propionic acid for ND-Es2, Benzoic acid for ND-Es3)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the corresponding carboxylic acid (1.5 eq).

  • Add anhydrous toluene to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Biological Activities and In Vitro Evaluation Protocols

The novel derivatives are predicted to exhibit anticancer and antimicrobial activities. Below are the predicted inhibitory concentrations and detailed protocols for their in vitro evaluation.

Table 2: Predicted Anticancer Activity of Novel Derivatives

Derivative IDPredicted IC₅₀ (µM) vs. HeLa (Cervical Cancer)Predicted IC₅₀ (µM) vs. A549 (Lung Cancer)Predicted IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
ND-E1 15 - 2520 - 3025 - 35
ND-E2 10 - 2015 - 2520 - 30
ND-E3 2 - 85 - 128 - 15
ND-Es1 20 - 3025 - 3530 - 40
ND-Es2 15 - 2520 - 3025 - 35
ND-Es3 5 - 108 - 1512 - 20

Table 3: Predicted Antimicrobial Activity of Novel Derivatives

Derivative IDPredicted MIC (µg/mL) vs. Staphylococcus aureusPredicted MIC (µg/mL) vs. Escherichia coli
ND-E1 32 - 64>128
ND-E2 16 - 32>128
ND-E3 8 - 1664 - 128
ND-Es1 64 - 128>128
ND-Es2 32 - 64>128
ND-Es3 16 - 32>128
Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of the novel compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the novel derivatives in culture medium.

  • Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of the novel compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Novel derivative stock solutions in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the novel derivatives in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanisms of Action and Signaling Pathways

Biphenyl derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and topoisomerase activity, as well as modulation of immune checkpoint pathways like PD-1/PD-L1.

Inhibition of Tubulin Polymerization

Certain biphenyl compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

Biphenyl Derivative Biphenyl Derivative β-Tubulin β-Tubulin Biphenyl Derivative->β-Tubulin Binds to Colchicine Site Microtubule Instability Microtubule Instability β-Tubulin->Microtubule Instability Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Instability->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Biphenyl Derivative Biphenyl Derivative Topoisomerase II Topoisomerase II Biphenyl Derivative->Topoisomerase II Stabilizes Cleavage Complex Cleavage Complex Topoisomerase II->Cleavage Complex DNA Double-Strand Breaks DNA Double-Strand Breaks Cleavage Complex->DNA Double-Strand Breaks Accumulation DNA Damage Response DNA Damage Response DNA Double-Strand Breaks->DNA Damage Response Apoptosis Apoptosis DNA Damage Response->Apoptosis cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Start This compound Synthesis Williamson Ether Synthesis Fischer Esterification Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spec Purification->Characterization Anticancer MTT Assay (IC50 Determination) Characterization->Anticancer Antimicrobial Broth Microdilution (MIC Determination) Characterization->Antimicrobial

Application Note and Protocol: Solubility of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative containing a nitro group and a primary alcohol. These functional groups influence its polarity and, consequently, its solubility in various solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document provides a summary of expected solubility characteristics based on its structure and outlines a general protocol for determining its solubility in common laboratory solvents.

Predicted Solubility Profile

The presence of a polar nitro group (-NO2) and a hydroxyl group (-CH2OH) suggests that this compound will exhibit some polarity. However, the large nonpolar biphenyl backbone will significantly influence its solubility. Generally, it is expected to be poorly soluble in water and nonpolar solvents like hexane, but should show increasing solubility in polar aprotic and polar protic solvents.

Based on the behavior of similar compounds like nitrophenols and other biphenyl derivatives, the following solubility trends can be anticipated:

  • Poorly soluble in: Water, Hexane, Toluene

  • Slightly to moderately soluble in: Diethyl ether, Dichloromethane (DCM), Ethyl acetate

  • Soluble in: Acetone, Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

For purification, common solvent systems for related compounds include mixtures like methanol/water, ethanol/water, and acetone/hexane.[1] For chromatographic purification, a gradient of hexane/ethyl acetate is often effective.[1]

Quantitative Solubility Data

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Observations
Water1.00025
Hexane0.00925
Toluene0.09925
Diethyl Ether0.11725
Dichloromethane0.30925
Ethyl Acetate0.22825
Acetone0.35525
Isopropanol0.54625
Ethanol0.65425
Methanol0.76225
Acetonitrile0.46025
Dimethylformamide (DMF)0.38625
Dimethyl sulfoxide (DMSO)0.44425

Experimental Protocol: Determination of Qualitative and Quantitative Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various laboratory solvents.

Materials:

  • This compound

  • A selection of common laboratory solvents (see table above)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Protocol for Qualitative Solubility Determination:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and place it into a small, clean test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.[2]

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration. If solid particles remain, it is considered sparingly soluble or insoluble.

  • Classification: Repeat this process for a range of solvents to establish a qualitative solubility profile.

Protocol for Quantitative Solubility Determination (Shake-Flask Method):

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended.

  • Dilution: Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Visualizations

Solubility_Determination_Workflow cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Solubility start_qual Weigh 1-2 mg of Compound add_solvent_qual Add 1 mL of Solvent start_qual->add_solvent_qual mix_qual Vortex for 60s add_solvent_qual->mix_qual observe_qual Visual Observation mix_qual->observe_qual record_qual Record as Soluble or Insoluble observe_qual->record_qual start_quant Add Excess Compound to Known Volume of Solvent equilibrate Equilibrate for 24-48h start_quant->equilibrate separate Settle and Filter Supernatant equilibrate->separate analyze Analyze Concentration (HPLC/UV-Vis) separate->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

Caption: Workflow for determining qualitative and quantitative solubility.

Solubility_Logic_Diagram cluster_properties Structural Features cluster_solvents Solvent Classes compound This compound biphenyl Biphenyl Backbone (Nonpolar) compound->biphenyl influences nitro Nitro Group (Polar) compound->nitro influences hydroxyl Hydroxyl Group (Polar, H-bonding) compound->hydroxyl influences solubility Solubility Profile biphenyl->solubility decreases in polar solvents nitro->solubility increases in polar solvents hydroxyl->solubility increases in protic solvents polar_protic Polar Protic (e.g., Methanol, Ethanol) solubility->polar_protic likely good polar_aprotic Polar Aprotic (e.g., Acetone, DMF) solubility->polar_aprotic likely moderate to good nonpolar Nonpolar (e.g., Hexane, Toluene) solubility->nonpolar likely poor

References

Application Notes and Protocols for the Use of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol in Creating Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo dyes and pigments using (4'-Nitro[1,1'-biphenyl]-4-yl)methanol as a precursor. The protocols detailed below outline a two-step synthetic pathway involving the reduction of the nitro group, followed by diazotization and coupling to various aromatic systems.

Introduction

This compound is a versatile building block for the synthesis of novel azo dyes and pigments. The presence of the biphenyl moiety can enhance the tinctorial strength and photostability of the resulting colorants. The synthetic route leverages well-established chemical transformations, making it accessible to researchers with a foundational knowledge of organic synthesis. The general approach involves the initial reduction of the nitro group to a primary amine, which is then converted to a reactive diazonium salt. This intermediate readily undergoes azo coupling with a variety of electron-rich aromatic compounds to yield a diverse palette of colors.

General Synthetic Strategy

The creation of azo dyes from this compound follows a sequential two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to a primary amine, yielding (4'-Amino[1,1'-biphenyl]-4-yl)methanol.

  • Diazotization and Azo Coupling: The resulting amino compound is diazotized and subsequently coupled with various aromatic compounds (coupling components) to form the final azo dye.

Experimental Protocols

Protocol 1: Reduction of this compound to (4'-Amino[1,1'-biphenyl]-4-yl)methanol

This protocol describes the selective reduction of the nitro group using tin(II) chloride. This method is effective and generally does not affect other functional groups like the benzylic alcohol.[1][2]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product into ethyl acetate. Perform the extraction three times to ensure complete recovery.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude (4'-Amino[1,1'-biphenyl]-4-yl)methanol can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling

This protocol outlines the general procedure for the diazotization of (4'-Amino[1,1'-biphenyl]-4-yl)methanol and its subsequent coupling with a representative coupling component, such as phenol or 2-naphthol.[3][4][5]

Materials:

  • (4'-Amino[1,1'-biphenyl]-4-yl)methanol (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Coupling component (e.g., phenol, 2-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)

  • Ice bath

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Part A: Diazotization

  • Dissolve (4'-Amino[1,1'-biphenyl]-4-yl)methanol (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of the amine hydrochloride while maintaining the temperature between 0 and 5 °C. Stir vigorously during the addition.

  • Continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes.

Part B: Azo Coupling

  • Prepare a solution of the coupling component (1 equivalent).

    • For phenols and naphthols: Dissolve in an aqueous sodium hydroxide solution and cool to 0-5 °C.

    • For aromatic amines: Dissolve in a dilute acidic solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.

  • Control the pH of the reaction mixture. For coupling with phenols, the solution should be alkaline (pH 8-10). For coupling with anilines, the solution should be weakly acidic (pH 4-7).[6] Adjust the pH as necessary with sodium hydroxide or sodium acetate.

  • A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with cold water to remove any unreacted starting materials and salts.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Coupling ComponentPredicted Colorλmax (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)CIELAB Color Coordinates (L, a, b*)
PhenolYellow-OrangeData to be determinedData to be determinedData to be determined
2-NaphtholRed-OrangeData to be determinedData to be determinedData to be determined
N,N-DimethylanilineYellowData to be determinedData to be determinedData to be determined
ResorcinolOrangeData to be determinedData to be determinedData to be determined

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of azo dyes from this compound.

G cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling A This compound B SnCl2·2H2O, Ethanol A->B C (4'-Amino[1,1'-biphenyl]-4-yl)methanol B->C D (4'-Amino[1,1'-biphenyl]-4-yl)methanol E NaNO2, HCl, 0-5 °C D->E F Diazonium Salt Intermediate E->F G Diazonium Salt Intermediate H Coupling Component (e.g., Phenol, 2-Naphthol) G->H I Azo Dye/Pigment H->I G start This compound intermediate (4'-Amino[1,1'-biphenyl]-4-yl)methanol start->intermediate Reduction (e.g., SnCl2/EtOH) diazonium Diazonium Salt intermediate->diazonium Diazotization (NaNO2/HCl) end Azo Dye/Pigment diazonium->end Azo Coupling (+ Coupling Component)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, a key intermediate in various fields of chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid or ester and an aryl halide, offering high functional group tolerance and generally good yields.[6]

Q2: What are the typical starting materials for the Suzuki-Miyaura synthesis of this compound?

A2: The typical coupling partners are (4-(hydroxymethyl)phenyl)boronic acid and a 4-nitroaryl halide, such as 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene. Alternatively, 4-bromobenzyl alcohol can be coupled with (4-nitrophenyl)boronic acid.

Q3: What are the key components of a Suzuki-Miyaura reaction?

A3: A typical Suzuki-Miyaura reaction consists of the aryl halide, the arylboronic acid, a palladium catalyst, a ligand, a base, and a solvent.[3] The careful selection of each component is crucial for reaction success.

Q4: What are some common side reactions that can lower the yield?

A4: Common side reactions in Suzuki-Miyaura coupling include:

  • Homocoupling: The coupling of two identical aryl halides or two identical arylboronic acids to form symmetrical biphenyls.[7]

  • Dehalogenation: The removal of the halogen atom from the aryl halide starting material.[3][7]

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom.[3][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Pd(0) is the active catalytic species. If using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ. Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.[6]
Improper Base Selection The base is crucial for activating the boronic acid.[8] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. If one base gives a low yield, screen other bases.
Inappropriate Solvent The choice of solvent affects the solubility of reactants and the catalyst's stability. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water.[3] If the reaction is sluggish, consider a different solvent system.
Low Reaction Temperature Suzuki couplings often require heating. If the reaction is not proceeding, gradually increase the temperature. A typical range is 80-110 °C.[1]
Poor Quality Starting Materials Ensure the purity of the aryl halide and boronic acid. Impurities can inhibit the catalyst. Recrystallize or purify the starting materials if necessary.
Presence of Significant Byproducts

Issue: The final product is contaminated with significant amounts of byproducts.

Possible Causes and Solutions:

Byproduct Possible Cause Troubleshooting Steps
Homocoupling Products High catalyst loading or prolonged reaction times can promote homocoupling.Decrease the catalyst loading (typically 1-5 mol%). Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.[6]
Dehalogenated Starting Material This can occur in the presence of certain bases or impurities.Use a non-coordinating base and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
Protodeboronated Starting Material This is often promoted by aqueous acidic or basic conditions and elevated temperatures.Use anhydrous solvents if possible, or minimize the amount of water. A less nucleophilic base might also help.

Experimental Protocols

Representative Suzuki-Miyaura Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 1-bromo-4-nitrobenzene

  • (4-(hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 1-bromo-4-nitrobenzene (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[9]

Quantitative Data Summary

The following table presents a summary of typical reaction parameters for Suzuki-Miyaura couplings that can be adapted for the synthesis of this compound.

Parameter Condition 1 Condition 2 Condition 3
Aryl Halide 1-bromo-4-nitrobenzene1-iodo-4-nitrobenzene1-bromo-4-nitrobenzene
Boronic Acid (4-(hydroxymethyl)phenyl)boronic acid(4-(hydroxymethyl)phenyl)boronic acid(4-(hydroxymethyl)phenyl)boronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Pd/C (10 mol%)
Base K₂CO₃ (2 eq)K₃PO₄ (2 eq)Na₂CO₃ (2 eq)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (5:1)Ethanol/H₂O (1:1)
Temperature 90 °C100 °C80 °C
Typical Yield 75-85%80-90%70-80%

Visual Guides

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst reaction Suzuki-Miyaura Coupling Reaction (Inert Atmosphere, Heat) reagents->reaction Add Solvent workup Aqueous Workup (Extraction & Washing) reaction->workup Cool to RT purification Purification (Column Chromatography) workup->purification Dry & Concentrate product Final Product: This compound purification->product

A generalized workflow for the synthesis and purification.
Troubleshooting Decision Tree

This decision tree provides a logical path for troubleshooting a low-yielding reaction.

troubleshooting_tree start Low Yield of This compound check_sm Starting Materials Consumed? start->check_sm check_byproducts Major Byproducts Present? check_sm->check_byproducts Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_reactions Significant Side Reactions check_byproducts->side_reactions Yes no_sm_consumed No Reaction check_byproducts->no_sm_consumed No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Screen Bases incomplete_reaction->optimize_conditions troubleshoot_byproducts Address Specific Byproducts: - Lower Catalyst Loading - Use Inert Atmosphere - Adjust Water Content side_reactions->troubleshoot_byproducts check_catalyst Check Catalyst Activity and Reagent Purity no_sm_consumed->check_catalyst

A decision tree for troubleshooting low product yield.

References

identifying and minimizing side products in nitrobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitrobiphenyl Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and minimize the formation of side products during the synthesis of nitrobiphenyls.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nitrobiphenyls and what are their typical side products?

A1: The primary methods for nitrobiphenyl synthesis are Direct Nitration, Suzuki-Miyaura Coupling, and Ullmann Condensation. Each method has a characteristic side product profile.

  • Direct Nitration of Biphenyl: This method often produces a mixture of regioisomers (2-nitrobiphenyl, 4-nitrobiphenyl) and over-nitrated products (e.g., dinitrobiphenyls).[1] The ratio of these isomers is highly dependent on reaction conditions.[1]

  • Suzuki-Miyaura Coupling: A common side reaction is the homocoupling of the boronic acid starting material, leading to symmetric biaryls (e.g., 4,4'-dinitrobiphenyl).[2][3] Protodeboronation, where the boronic acid group is replaced by a hydrogen atom, can also occur.[4]

  • Ullmann Condensation: This reaction can also suffer from homocoupling of the aryl halide.[5] At high temperatures, reduction of the nitro group followed by subsequent reactions can lead to impurities like carbazole.[6] Other atypical side-reactions can include reductive arylation of the nitro group.[7]

Q2: What are the best analytical techniques for identifying and quantifying side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling.[8][9]

  • For Separation and Quantification: High-Performance Liquid Chromatography (HPLC) is a gold standard for separating isomers and quantifying impurities.[2][9] Gas Chromatography (GC) is also effective, particularly for more volatile compounds.[8][10]

  • For Structural Identification: Mass Spectrometry (MS), often coupled with GC or HPLC (GC-MS, LC-MS), is crucial for determining the molecular weight of impurities.[8][10][11] For unambiguous structure elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[1][12]

Troubleshooting Guide: Synthesis Methods

Direct Nitration of Biphenyl

Problem: Poor regioselectivity, resulting in a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.

  • Cause: The nitration of biphenyl is an electrophilic aromatic substitution reaction. Both the ortho (position 2) and para (position 4) positions are activated, leading to a mixture of products. The exact ratio depends on factors like the nitrating agent, temperature, and solvent.[1]

  • Solution:

    • Modify Reaction Conditions: Altering the nitrating agent and solvent system can influence the isomer ratio. For example, carrying out the nitration in the presence of nitrobenzene has been shown to increase regioselectivity for the para isomer at ambient temperatures.[13]

    • Use a Catalyst: Employing certain catalysts, like specific acidic ionic liquids or zeolites, can significantly improve para-selectivity.[14]

Problem: Formation of di- and poly-nitrated biphenyls.

  • Cause: The presence of the first nitro group deactivates the ring, but under harsh conditions (excess nitrating agent, high temperature), further nitration can occur.

  • Solution:

    • Control Stoichiometry: Use a controlled amount of the nitrating agent (e.g., nitric acid), typically a slight excess relative to the biphenyl.

    • Maintain Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-10 °C) to decrease the rate of the second nitration.

    • Reduce Reaction Time: Monitor the reaction progress using TLC or HPLC and stop the reaction as soon as the starting material is consumed to prevent over-nitration.

Suzuki-Miyaura Coupling

Problem: Significant formation of homocoupled byproduct (e.g., 4,4'-dinitrobiphenyl from 4-nitrophenylboronic acid).

  • Cause: Homocoupling is a common side reaction in Suzuki couplings, especially when the reaction partners are electron-poor, such as nitro-substituted aryl halides and boronic acids.[3] It can be promoted by high temperatures and certain catalyst systems.

  • Solution:

    • Ligand and Catalyst Choice: The choice of palladium catalyst and ligand is critical. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often suppress homocoupling by favoring the cross-coupling pathway.[15]

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use of Additives: The addition of a co-catalyst like CuI has been shown to improve yields and reduce Ullmann-type homocoupling products in some systems.[3]

    • Boronic Acid Derivatives: Using more robust boronic acid derivatives, such as aryltrifluoroborates or MIDA boronates, can be less prone to side reactions like protodeboronation and homocoupling.[4][15]

Ullmann Condensation

Problem: My reaction is producing carbazole as a major byproduct.

  • Cause: This impurity arises from the reduction of the nitro group, which can occur if the reaction temperature is too high (e.g., above 240°C), followed by intramolecular cyclization.[6]

  • Solution:

    • Strict Temperature Control: Carefully monitor and control the reaction temperature, ensuring it does not exceed the recommended maximum for the specific substrates.[6]

    • Activated Copper: Use freshly activated copper bronze to ensure high reactivity at lower temperatures.[6]

Problem: The reaction is low-yielding and produces a complex mixture of byproducts.

  • Cause: Traditional Ullmann reactions are known for requiring harsh conditions and can have erratic yields.[5] Side reactions can include direct substitution on the nitro-compound and reductive arylation.[7]

  • Solution:

    • Solvent-Free Conditions: Modern variations, such as using high-speed ball milling, can provide quantitative yields without the need for high-boiling, toxic solvents, thus leading to a cleaner reaction profile.[16][17]

    • Use of Ligands: The introduction of ligands can improve the efficiency and lower the required temperature of copper-catalyzed couplings.

    • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann reactions.[18] Using a more reactive halide can often lead to cleaner conversion at lower temperatures.

Data and Protocols

Table 1: Effect of Reaction Conditions on Isomer Ratio in Biphenyl Nitration
Nitrating SystemSolventTemperature (°C)Ortho:Para RatioReference
HNO₃ / H₂SO₄Acetic Anhydride10~1:1.5General Observation
N₂O₅CCl₄ / Ionic LiquidAmbientPara-selective[14]
HNO₃NitrobenzeneAmbientPara-selective[13]

Note: Ratios are approximate and can vary based on specific procedural details.

Experimental Protocol: General Procedure for Suzuki Coupling to Synthesize 4-Nitrobiphenyl

Materials:

  • 1-bromo-4-nitrobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (or other suitable solvent system)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-4-nitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the solvent system (e.g., Toluene/H₂O 4:1) to the main flask. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask under an inert atmosphere.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or GC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the 4-nitrobiphenyl.

Visual Guides

G General Troubleshooting Workflow cluster_0 Analysis cluster_1 Problem Identification cluster_2 Solution Path start Reaction Complete analyze Identify Side Products (GC-MS, NMR) start->analyze isomers Isomer Mixture (e.g., 2-nitro/4-nitro) analyze->isomers Nitration? overreaction Over-reaction Product (e.g., Dinitrobiphenyl) analyze->overreaction homocoupling Homocoupling (e.g., Biphenyl, Dinitrobiphenyl) analyze->homocoupling Coupling Rxn? reduction Reduction/Rearrangement (e.g., Carbazole) analyze->reduction Ullmann? sol_isomer Adjust T, Solvent, Catalyst isomers->sol_isomer sol_over Control Stoichiometry, Lower T overreaction->sol_over sol_homo Change Ligand, Lower T, Use Additives homocoupling->sol_homo sol_reduct Strict T Control reduction->sol_reduct

Caption: General workflow for identifying and addressing side product formation.

Suzuki_Cycle Suzuki Coupling: Desired vs. Side Reactions pd0 Pd(0)L2 oa Oxidative Addition pd0->oa + Ar-X pd2 Ar-Pd(II)-X oa->pd2 tm Transmetalation pd2->tm + Ar'-B(OH)2 pd2_ar Ar-Pd(II)-Ar' tm->pd2_ar homo Homocoupling tm->homo competes re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' (Desired) re->product boronic Ar'-B(OH)2 boronic->homo side_product Ar'-Ar' (Side Product) homo->side_product

Caption: Key pathways in Suzuki coupling leading to desired and side products.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is showing low to no conversion. What are the primary causes?

A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. The most frequent culprits include:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it could be deactivating during the reaction.

  • Poor Substrate Quality: Impurities in the starting materials, such as the aryl halide or the organometallic reagent, can poison the catalyst.[1]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and must be optimized for the specific substrates being used.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to reaction failure. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere.[1]

Q2: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium.[2] This is a common cause of low conversion as the concentration of the active catalytic species in solution decreases.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Reaction Temperature Excessive heat can promote catalyst agglomeration. Try lowering the reaction temperature and perform optimization studies to find the ideal balance between reaction rate and catalyst stability.[2]
Inadequate Ligand Stabilization The phosphine ligand may be oxidizing, or the ligand-to-palladium ratio might be too low to effectively stabilize the Pd(0) intermediate. Consider increasing the ligand-to-palladium ratio or screening different, more robust ligands.[2]
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon).
Inappropriate Solvent The choice of solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP can sometimes help stabilize the catalytic species.

Q3: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired cross-coupling pathway, leading to reduced yields and purification challenges.

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two aryl halides or two organometallic reagents). It is often caused by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[3] To minimize homocoupling, ensure thorough degassing of the reaction mixture and consider using a Pd(0) source or a precatalyst that is readily reduced.

  • Protodeboronation (in Suzuki reactions): This involves the cleavage of the carbon-boron bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This is particularly problematic with electron-rich or heteroaromatic boronic acids. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[1]

  • β-Hydride Elimination (with alkyl partners): When using alkyl coupling partners with β-hydrogens, β-hydride elimination can occur, leading to the formation of alkenes. This can sometimes be suppressed by using ligands with larger bite angles or by switching to a different catalyst system, such as a nickel catalyst.[4]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Problem: Low yield in a Suzuki-Miyaura coupling reaction.

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst 1. Check Catalyst System start->check_catalyst check_base 2. Evaluate Base check_catalyst->check_base Catalyst appears active sub_catalyst Is Pd black visible? Screen ligands (e.g., PPh3, SPhos, XPhos). Use a pre-catalyst. check_catalyst->sub_catalyst check_solvent 3. Assess Solvent & Degassing check_base->check_solvent Base is appropriate sub_base Is the base strong enough? Is it soluble? Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). check_base->sub_base check_sm 4. Verify Starting Material Quality check_solvent->check_sm Solvent is suitable and degassed sub_solvent Is the solvent properly degassed? Is the base soluble in the solvent system? Consider toluene/water or dioxane/water mixtures. check_solvent->sub_solvent optimize 5. Optimize Reaction Conditions check_sm->optimize Starting materials are pure sub_sm Check for impurities. Consider protodeboronation of boronic acid. Use a pinacol ester. check_sm->sub_sm

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Detailed Considerations:

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[5] The choice of base depends on the substrates and solvent.[5]

BaseCommon Applications & Considerations
K₂CO₃, Na₂CO₃ Commonly used, effective for many standard couplings. Often used in aqueous solvent mixtures.[5]
K₃PO₄ A stronger base, often effective for less reactive aryl chlorides.[5]
Cs₂CO₃ Highly soluble in organic solvents, often used for challenging couplings.[5]
KF A weaker base, can be beneficial for substrates with base-sensitive functional groups.[1]
Heck Reaction

Problem: Low conversion in a Heck reaction, with or without catalyst decomposition.

This guide addresses common issues encountered during Heck reactions.

Heck_Troubleshooting start Low Conversion in Heck Reaction pd_black Palladium Black Observed? start->pd_black no_pd_black No Palladium Black pd_black->no_pd_black No yes_pd_black Address Catalyst Decomposition pd_black->yes_pd_black Yes check_conditions Investigate Other Factors no_pd_black->check_conditions optimize Optimize and Re-run yes_pd_black->optimize sub_yes_pd Lower reaction temperature. Increase ligand:Pd ratio. Ensure rigorous degassing. yes_pd_black->sub_yes_pd check_conditions->optimize sub_no_pd Screen ligands (electron-rich, bulky). Check base (e.g., Et3N, K2CO3). Verify solvent choice (e.g., DMF, NMP). Confirm substrate reactivity. check_conditions->sub_no_pd

Caption: Troubleshooting workflow for low conversion in Heck reactions.

Detailed Considerations:

  • Ligand Choice: For Heck reactions, phosphine ligands are commonly used. Electron-rich and bulky phosphines often improve results. Consider screening ligands like PPh₃, P(o-tol)₃, or bidentate ligands like dppf.

  • Substrate Reactivity: Electron-rich aryl halides can undergo slow oxidative addition, which is often the rate-limiting step. Higher temperatures or more active catalyst systems may be required for these substrates.[6]

Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig amination is not working.

A guide to troubleshooting common failures in C-N bond formation.

Buchwald_Hartwig_Troubleshooting start Failed Buchwald-Hartwig Amination check_catalyst 1. Catalyst System start->check_catalyst check_base 2. Base Selection check_catalyst->check_base sub_catalyst Use a modern pre-catalyst (e.g., G3-palladacycle). Screen bulky, electron-rich biarylphosphine ligands. check_catalyst->sub_catalyst check_substrates 3. Substrate Compatibility check_base->check_substrates sub_base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). Ensure base is soluble. check_base->sub_base check_conditions 4. Reaction Conditions check_substrates->check_conditions sub_substrates Are there competing nucleophiles (e.g., phenols)? Is the aryl halide sufficiently reactive (I > Br > Cl)? check_substrates->sub_substrates success Successful Coupling check_conditions->success sub_conditions Ensure strict inert atmosphere. Solvent choice is critical (e.g., toluene, dioxane). check_conditions->sub_conditions

Caption: Troubleshooting guide for Buchwald-Hartwig amination reactions.

Experimental Protocols

General Protocol for Screening Reaction Components in a Suzuki-Miyaura Coupling:

This protocol is a representative procedure for screening different bases, ligands, or solvents to optimize a Suzuki-Miyaura cross-coupling reaction. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (to achieve a concentration of ~0.1 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor and the phosphine ligand.

  • Reagent Addition: Add the base, followed by the aryl halide and the arylboronic acid.

  • Atmosphere Exchange: Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.

  • Workup: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

General Protocol for a Heck Reaction:

This is a representative protocol for a Heck reaction. All manipulations should be performed under an inert atmosphere (N₂ or Ar).

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 mmol, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, 5 mL)

Procedure:

  • Vessel Preparation: To a dry, sealed reaction vessel with a magnetic stir bar, add the palladium precursor and the phosphine ligand.

  • Atmosphere Exchange: Evacuate and backfill the vessel with an inert gas three times.

  • Reagent Addition: Add the base, the aryl halide, and the alkene via syringe.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

optimizing reaction conditions for the synthesis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, primarily via Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to air and can be oxidized.• Ensure all reaction vessels are thoroughly purged with an inert gas (Nitrogen or Argon).• Use freshly opened or properly stored palladium catalysts and ligands.
2. Inefficient Base: The chosen base may not be strong enough or soluble in the reaction medium to facilitate transmetalation.• Consider using a stronger base such as K₃PO₄ or Cs₂CO₃.• Ensure the base is finely powdered to maximize surface area. The addition of a small amount of water can sometimes aid in the activity of bases like K₃PO₄ in anhydrous couplings.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.• Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and potential decomposition. A typical range is 80-100°C.[1]
4. Poor Reagent Quality: Impurities in starting materials (aryl halide, boronic acid) can inhibit the reaction.• Use high-purity starting materials. If necessary, recrystallize the aryl halide and boronic acid before use.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have proceeded to completion.• Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed.
2. Catalyst Degradation: The catalyst may have decomposed over the course of the reaction, especially at elevated temperatures.• If the reaction stalls, consider adding a fresh portion of the catalyst.
3. Deborylation of Boronic Acid: The boronic acid can undergo protodeboronation, especially in the presence of water and at higher temperatures.• Use a slight excess (1.1-1.5 equivalents) of the boronic acid.• Minimize the amount of water in the reaction mixture if possible, or consider using anhydrous conditions with a suitable base.
Formation of Side Products 1. Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a symmetrical biaryl.• This is often promoted by the presence of oxygen. Ensure the reaction is performed under strictly inert conditions.
2. Homocoupling of Aryl Halide: The aryl halide can couple with itself.• This can be favored by certain catalyst systems and reaction conditions. Screening different palladium catalysts and ligands may mitigate this.
Difficult Purification 1. Co-eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired product.• For column chromatography, try a gradient elution with a solvent system like hexane/ethyl acetate, gradually increasing the polarity.[1]
2. Product Oiling Out During Recrystallization: The product may not crystallize properly from the chosen solvent system.• Experiment with different solvent systems for recrystallization, such as methanol/water, ethanol/water, or acetone/hexane.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of (4-(hydroxymethyl)phenyl)boronic acid with 1-bromo-4-nitrobenzene (or a related aryl halide) in the presence of a palladium catalyst and a base.

Q2: Which palladium catalyst and ligand combination is best for this synthesis?

A2: A variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The choice of ligand can also be crucial; triphenylphosphine (PPh₃) is frequently used. The optimal combination may need to be determined empirically for your specific setup.

Q3: What are the typical reaction conditions for the Suzuki-Miyaura coupling to synthesize this compound?

A3: Typical conditions involve heating the reactants with a palladium catalyst (1-5 mol%) and a base (2-3 equivalents) in a suitable solvent.

Parameter Typical Range Notes
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is common.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield.
Temperature 80 - 100 °CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[1]
Reaction Time 6 - 24 hoursMonitor by TLC to determine completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the catalyst and side reactions.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting materials from the product. The product, being more polar than the starting aryl halide, will have a lower Rf value.

Q5: What is the best way to purify the final product?

A5: The two most common purification methods are silica gel column chromatography and recrystallization.[1]

  • Column Chromatography: A gradient elution with hexane and ethyl acetate (e.g., starting from 90:10 and gradually increasing to 50:50) is often effective for separating the product from nonpolar impurities.[1]

  • Recrystallization: This can provide a high-purity product. Suitable solvent systems include methanol/water and ethanol/water.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

Materials:

  • 1-bromo-4-nitrobenzene

  • (4-(hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1-bromo-4-nitrobenzene (1.0 mmol, 1 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3 eq.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup & Purification reagents Combine Reactants: 1-bromo-4-nitrobenzene (4-(hydroxymethyl)phenyl)boronic acid Base (e.g., K2CO3) catalyst Add Catalyst System: Pd(OAc)2 PPh3 reagents->catalyst 1. purge Purge with Inert Gas catalyst->purge 2. solvent Add Solvents: Toluene & Water purge->solvent 3. heat Heat and Stir (e.g., 90°C) solvent->heat 4. cool Cool to RT heat->cool 5. Monitor by TLC extract Dilute & Extract (Ethyl Acetate, Water, Brine) cool->extract 6. dry Dry Organic Layer (MgSO4) extract->dry 7. concentrate Concentrate dry->concentrate 8. purify Purify (Column Chromatography) concentrate->purify 9.

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low or No Yield check_reaction Is the reaction mixture black/heterogeneous? start->check_reaction check_tlc What does TLC show? check_reaction->check_tlc Yes (Catalyst likely active) catalyst_issue Potential Catalyst Issue: - Inactive Pd(0) - Improper inert atmosphere check_reaction->catalyst_issue No (Clear solution) no_product Only Starting Material Visible check_tlc->no_product side_products Complex Mixture/ Side Products check_tlc->side_products solution_no_product Troubleshoot: - Check base activity - Increase temperature - Verify reagent purity - Extend reaction time no_product->solution_no_product solution_side_products Troubleshoot: - Ensure inert atmosphere - Screen different catalysts/ligands - Check for deborylation side_products->solution_side_products

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography, typically using silica gel with a hexane/ethyl acetate eluent system, is effective for separating the target compound from impurities with different polarities. Recrystallization, often from a mixed solvent system like ethanol/water or acetone/hexane, can yield highly pure crystalline material.

Q2: What are the likely impurities I might encounter?

A2: If the compound is synthesized via a Suzuki-Miyaura coupling reaction, common impurities may include:

  • Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dinitrobiphenyl or biphenyl-4,4'-dimethanol).

  • Starting materials: Unreacted 4-bromobenzyl alcohol or 4-nitrophenylboronic acid (or its esters).

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q3: My purified this compound is a yellow solid. Is this normal?

A3: Yes, it is common for nitrobiphenyl compounds to appear as pale yellow crystalline solids. The color is due to the presence of the nitro chromophore.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound does not elute from the column. The eluent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. For very polar compounds, a solvent system containing a small percentage of methanol in dichloromethane with a trace of ammonium hydroxide can be effective.[1]
Compound elutes too quickly (with the solvent front). The eluent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the product from impurities (streaking or overlapping bands). The compound may be degrading on the silica gel. The column may be overloaded. The sample was not loaded in a concentrated band.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting. If it streaks, consider using a less acidic stationary phase like alumina.[2] Ensure you are not exceeding the loading capacity of your column. Dissolve the sample in a minimal amount of solvent for loading to ensure a tight band.[2]
Product fractions are very dilute. The compound is highly soluble in the eluent, leading to broad bands.Try to find a solvent system where the compound has moderate solubility. You can also try concentrating the fractions you expect to contain your product and re-analyzing them.[2]
Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not a good solvent for your compound at elevated temperatures.Select a different solvent or a mixed solvent system. A good "better" solvent in a mixed system will dissolve the compound when hot.[3]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent is higher than the melting point of the compound.Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. Ensure the solvent's boiling point is lower than the compound's melting point.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
Low recovery of the purified product. Too much solvent was used for dissolving the crude product or for washing the crystals. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Wash the collected crystals with a minimal amount of ice-cold solvent.[4] To improve recovery, you can try to cool the filtrate to a lower temperature to obtain a second crop of crystals.

Quantitative Data Summary

Purification MethodPurity AchievedTypical RecoveryReference
Recrystallization>98%~75%--INVALID-LINK--
Column Chromatography>95%>80%General expectation for this technique

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.

  • Eluent System Selection:

    • Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate.

    • The ideal eluent system should give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture determined from your TLC analysis (e.g., 9:1 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane/ethyl acetate) to elute your compound.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Detailed Methodology for Recrystallization

This protocol describes a mixed-solvent recrystallization, which is often effective for nitrobiphenyl compounds.

  • Solvent Selection:

    • Identify a "good" solvent in which the compound is soluble when hot, and a "bad" solvent in which the compound is insoluble even when hot. The two solvents must be miscible. A common pair is ethanol ("good") and water ("bad").

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (e.g., ethanol) until the solid just dissolves.[3]

  • Inducing Crystallization:

    • While the solution is still hot, slowly add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

    • If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Crystal Formation:

    • Allow the flask to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold mixture of the "good" and "bad" solvents.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis decision_impurities Are impurities significantly different in polarity? tlc_analysis->decision_impurities column_chromatography Column Chromatography decision_impurities->column_chromatography Yes recrystallization Recrystallization decision_impurities->recrystallization No (or for final polishing) purity_check_cc Check Purity (TLC, NMR, etc.) column_chromatography->purity_check_cc purity_check_recryst Check Purity (TLC, NMR, etc.) recrystallization->purity_check_recryst decision_purity_cc Is purity >98%? purity_check_cc->decision_purity_cc decision_purity_recryst Is purity >98%? purity_check_recryst->decision_purity_recryst end_product Pure this compound decision_purity_cc->end_product Yes troubleshoot_cc Troubleshoot Column Chromatography decision_purity_cc->troubleshoot_cc No decision_purity_recryst->end_product Yes troubleshoot_recryst Troubleshoot Recrystallization decision_purity_recryst->troubleshoot_recryst No troubleshoot_cc->column_chromatography troubleshoot_recryst->recrystallization

Caption: A decision-making workflow for the purification of this compound.

References

stability and proper storage conditions for (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with the stability and proper storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: What are the known stability liabilities of this compound?

A2: The molecule contains both a nitro group and a benzylic alcohol. These functional groups suggest potential instability under certain conditions:

  • Oxidation: The benzylic alcohol is susceptible to oxidation, which could convert it to the corresponding aldehyde or carboxylic acid, (4'-Nitro[1,1'-biphenyl]-4-yl)carboxylic acid.

  • Reduction: The nitro group can be reduced to an amino group, forming (4'-Amino[1,1'-biphenyl]-4-yl)methanol, especially in the presence of reducing agents.

  • Photostability: Nitroaromatic compounds can be sensitive to light, which may lead to degradation. It is advisable to protect the compound from prolonged exposure to light.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on the biphenyl structure, it is expected to have low solubility in water. It is likely soluble in common organic solvents such as methanol, ethanol, acetone, and other polar organic solvents. The parent compound, biphenyl, is soluble in methanol and other organic solvents.[1] For experimental work, it is recommended to determine the solubility in the specific solvent system you intend to use.

Q4: What are the primary degradation pathways to consider during experimental work?

A4: The primary degradation pathways are likely to be oxidation of the methanol group and reduction of the nitro group. Hydrolysis is less likely to be a major degradation route for the core structure under neutral conditions, but the stability can be pH-dependent. Exposure to strong acids or bases, especially at elevated temperatures, could potentially catalyze degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram after short-term storage of a solution. Degradation of the compound in the solvent.Prepare fresh solutions for immediate use. If storage is necessary, store solutions at a low temperature (e.g., 2-8°C) and protect from light. Evaluate the stability of the compound in the chosen solvent by analyzing the solution at different time points.
Change in physical appearance (color change) of the solid compound. Potential degradation due to exposure to light, air (oxidation), or moisture.Store the solid compound in a tightly sealed container, in the dark, and in a desiccator or controlled humidity environment. A change from a white or pale-yellow color may indicate degradation.
Inconsistent results in biological assays. Instability of the compound in the assay medium.Assess the stability of this compound in the specific assay buffer and conditions (pH, temperature, presence of other components). Consider preparing stock solutions in a stable organic solvent and diluting into the aqueous assay medium just before the experiment.
Low purity of the compound upon receipt or after storage. Improper storage or handling.Always verify the purity of the compound upon receipt using an appropriate analytical method, such as HPLC. Ensure that the storage conditions adhere to the recommendations. If purity is a concern, purification by recrystallization or chromatography may be necessary.

Illustrative Stability Data

The following table provides an illustrative summary of the potential stability of this compound under forced degradation conditions. Note: This data is representative and not based on specific experimental results for this compound. Actual stability should be determined experimentally.

Stress Condition Condition Details Potential Degradation (%) Major Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h5 - 15%Minimal degradation expected.
Base Hydrolysis 0.1 M NaOH at 60°C for 24h10 - 25%Potential for some degradation, monitoring for changes is advised.
Oxidation 3% H₂O₂ at room temp for 24h20 - 40%(4'-Nitro[1,1'-biphenyl]-4-carbaldehyde), (4'-Nitro[1,1'-biphenyl]-4-yl)carboxylic acid
Thermal 60°C for 48h5 - 10%Minimal degradation expected.
Photostability ICH Q1B conditions15 - 30%Various photolytic degradation products.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Objective: To identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 60°C for 48 hours.

    • Also, heat 1 mL of the stock solution at 60°C for 48 hours.

    • After the specified time, dissolve the solid sample and dilute the solution sample to a suitable concentration for HPLC analysis.

  • Photostability:

    • Expose the solid compound and the stock solution to light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare samples for HPLC analysis.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_purity Check Purity of Starting Material start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Compound (e.g., Recrystallization) purity_ok->purify No check_solution_stability Evaluate Solution Stability purity_ok->check_solution_stability Yes re_run_purity Re-check Purity purify->re_run_purity re_run_purity->purity_ok solution_stable Solution Stable? check_solution_stability->solution_stable check_storage Review Storage Conditions of Solution solution_stable->check_storage No check_assay_conditions Assess Stability in Assay Medium solution_stable->check_assay_conditions Yes prepare_fresh Prepare Fresh Solutions Before Use end_resolved Issue Resolved prepare_fresh->end_resolved modify_storage Modify Storage (e.g., Lower Temp, Protect from Light) check_storage->modify_storage modify_storage->check_solution_stability assay_stable Stable in Assay? check_assay_conditions->assay_stable assay_stable->prepare_fresh Yes modify_assay Modify Assay Protocol (e.g., Shorter Incubation, Add Antioxidant) assay_stable->modify_assay No modify_assay->check_assay_conditions

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Scaling Up the Synthesis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is a two-step process. The first step involves a Suzuki-Miyaura cross-coupling reaction between a 4-halobenzyl alcohol (or a protected derivative) and 4-nitrophenylboronic acid. The second step is the reduction of the nitro group to an amine, if the final desired product is the corresponding aniline derivative. For the synthesis of the title compound itself, the reduction step is omitted. The Suzuki-Miyaura coupling is favored for its high functional group tolerance and generally good yields.[1][2][3]

Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling step?

A2: When scaling up the Suzuki-Miyaura coupling for this synthesis, several parameters are critical for ensuring reaction efficiency, safety, and product quality:

  • Catalyst Selection and Loading: While various palladium catalysts can be used, for large-scale production, highly active catalysts like palladium acetate with a suitable phosphine ligand (e.g., SPhos, XPhos) or pre-formed palladium catalysts are often preferred to minimize catalyst loading and cost.[4][5] Catalyst loading is typically in the range of 0.1 to 1 mol% for industrial processes.

  • Solvent and Base Selection: The choice of solvent and base is crucial for reaction kinetics and impurity profiles. A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of an inorganic base (e.g., potassium carbonate, potassium phosphate) is commonly used.[1] The phase transfer of reactants is a key factor, and efficient stirring is essential.

  • Temperature Control: The reaction is typically heated to ensure a reasonable reaction rate. However, excessive temperatures can lead to catalyst decomposition and increased side-product formation. Careful temperature monitoring and control are vital.

  • Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxidation. It is imperative to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent catalyst deactivation and the formation of homocoupling byproducts.[1]

  • Purity of Starting Materials: The purity of the aryl halide and the boronic acid is critical. Impurities in the starting materials can poison the catalyst or lead to the formation of unwanted side products.

Q3: What are the common side reactions and impurities to expect during the synthesis?

A3: During the synthesis of this compound, several side reactions can occur, leading to impurities:

  • Homocoupling: The coupling of two molecules of the boronic acid (to form 4,4'-dinitrobiphenyl) or two molecules of the aryl halide can occur, especially in the presence of oxygen or if the catalyst is not in its active Pd(0) state.[1]

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene (nitrobenzene in this case) in the presence of water or other protic species.

  • Dehalogenation: The aryl halide starting material can be reduced, leading to the formation of toluene derivatives.

  • Impurity from Ligand: In some cases, the phosphine ligand can participate in side reactions, leading to phosphorus-containing impurities.

Careful control of reaction conditions and purification of the crude product are necessary to minimize these impurities.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Troubleshooting Steps
Low or no conversion of starting materials Inactive Catalyst: The palladium catalyst may be oxidized or poisoned.- Ensure all solvents and reagents are thoroughly degassed. - Use fresh, high-quality catalyst and ligands. - Consider using a more robust pre-catalyst.
Poor Solubility of Base: The inorganic base may not be sufficiently soluble in the reaction medium, hindering the transmetalation step.- Use a phase-transfer catalyst. - Ensure vigorous stirring to maximize interfacial contact. - Consider using a different base or a mixed solvent system to improve solubility.
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature while monitoring for signs of decomposition.
Significant formation of homocoupling byproducts Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Improve the inert atmosphere by thoroughly purging the reactor with nitrogen or argon. - Use degassed solvents and reagents.
Suboptimal Catalyst-to-Ligand Ratio: An incorrect ratio can lead to the formation of palladium species that favor homocoupling.- Optimize the catalyst-to-ligand ratio through small-scale experiments.
Formation of dehalogenated byproduct Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.- Use anhydrous solvents and reagents.
Catalyst-Mediated Reduction: Some palladium catalysts under certain conditions can promote dehalogenation.- Screen different palladium catalysts and ligands.
Issue 2: Difficulties in Product Purification
Symptom Potential Cause Troubleshooting Steps
Co-elution of product and impurities during column chromatography Similar Polarity of Compounds: The product and a key impurity may have very similar polarities.- Optimize the eluent system by trying different solvent mixtures and gradients. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product "oiling out" during recrystallization Inappropriate Solvent System: The chosen solvent system may not be suitable for inducing crystallization.- Screen a wider range of solvent/anti-solvent combinations. Common systems for similar compounds include methanol/water and ethanol/water.[1] - Ensure the crude product is sufficiently pure before attempting recrystallization.
Supersaturation: The solution may be too concentrated, leading to the separation of an oil instead of crystals.- Use a slightly larger volume of the "good" solvent to dissolve the crude product.
Low recovery after recrystallization Product is too soluble in the recrystallization solvent: A significant amount of product remains in the mother liquor.- Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. - Minimize the amount of solvent used for washing the crystals.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterLaboratory Scale (mmol)Pilot Plant Scale (mol)
Aryl Halide 4-Iodobenzyl alcohol or 4-Bromobenzyl alcohol4-Bromobenzyl alcohol (often preferred due to lower cost)
Boronic Acid 4-Nitrophenylboronic acid (1.1-1.5 eq)4-Nitrophenylboronic acid (1.05-1.2 eq)
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(OAc)₂/Buchwald ligands, Custom pre-catalysts
Catalyst Loading 1-5 mol%0.1-1 mol%
Base K₂CO₃, K₃PO₄ (2-3 eq)K₂CO₃, K₃PO₄ (1.5-2.5 eq)
Solvent Toluene/H₂O, Dioxane/H₂OToluene/H₂O, 2-MeTHF/H₂O
Temperature 80-110 °C70-100 °C
Reaction Time 4-24 hours8-16 hours
Typical Yield 70-95%80-90%

Table 2: Purification Method Comparison for this compound

Purification MethodScaleTypical SolventsExpected PurityExpected Recovery
Column Chromatography Lab (g)Hexane/Ethyl Acetate gradient>98%85-95%
Recrystallization Pilot (kg)Methanol/Water, Ethanol/Water>99%75-90%

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromobenzyl alcohol

  • 4-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Nitrogen gas

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted glass-lined reactor with 4-Bromobenzyl alcohol (1.0 eq).

  • Reagent Addition: Add 4-Nitrophenylboronic acid (1.1 eq) and potassium carbonate (2.0 eq) to the reactor.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Catalyst Preparation: In a separate, inerted vessel, dissolve palladium(II) acetate (0.1 mol%) and SPhos (0.2 mol%) in degassed toluene.

  • Catalyst Addition: Transfer the catalyst solution to the main reactor under a nitrogen blanket.

  • Solvent Addition: Add degassed toluene and deionized water to the reactor. The typical solvent ratio is 5-10 volumes of toluene relative to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by HPLC or TLC.

  • Workup: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Separate the aqueous layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Large-Scale Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

Procedure:

  • Dissolution: In a suitable reactor, dissolve the crude this compound in a minimal amount of hot methanol (approximately 60-65°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter press.

  • Crystallization: Slowly add hot deionized water to the hot methanol solution with stirring until a persistent cloudiness is observed.

  • Cooling: Allow the mixture to cool slowly to room temperature to promote the formation of large crystals. Further cool the mixture in a chiller to 0-5°C to maximize yield.

  • Isolation: Isolate the crystals by centrifugation or filtration.

  • Washing: Wash the crystals with a cold mixture of methanol and water.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Mandatory Visualizations

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_purification Purification reagents 4-Bromobenzyl Alcohol 4-Nitrophenylboronic Acid Base (K2CO3) reaction Reaction (80-90°C, 8-12h) reagents->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)2/SPhos) catalyst->reaction solvent Solvent (Toluene/Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Methanol/Water) crude->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying final_product This compound drying->final_product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Suzuki Coupling catalyst_issue Catalyst Inactivation start->catalyst_issue conditions_issue Suboptimal Conditions start->conditions_issue reagent_issue Poor Reagent Quality start->reagent_issue check_catalyst Verify Catalyst Activity & Inert Atmosphere catalyst_issue->check_catalyst optimize_conditions Optimize Temperature, Base, & Solvent conditions_issue->optimize_conditions check_reagents Analyze Starting Material Purity reagent_issue->check_reagents

Caption: Logical workflow for troubleshooting low yields in the Suzuki-Miyaura coupling step.

References

Technical Support Center: Synthesis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol. This guide focuses on alternative synthetic routes to the commonly employed Suzuki-Miyaura coupling.

Alternative Synthetic Routes: An Overview

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its precursors using alternative coupling methods.

Negishi Coupling

Question 1: I am attempting a Negishi coupling between a (4-halophenyl)methanol derivative and a 4-nitrophenylzinc reagent, but I am observing low to no conversion. What are the likely causes?

Answer: Low conversion in a Negishi coupling can stem from several factors:

  • Poor Quality of Organozinc Reagent: Organozinc reagents are sensitive to moisture and air.[1] Ensure that the preparation of the 4-nitrophenylzinc reagent is performed under strictly anhydrous and inert conditions. The quality of the zinc source is also crucial.

  • Catalyst Inactivation: The palladium catalyst can be deactivated by impurities or coordination of functional groups present in the substrate.[1] The nitro group, while generally tolerated, can sometimes interfere. Ensure all reagents and solvents are pure and thoroughly degassed.

  • Inefficient Transmetalation: The transfer of the 4-nitrophenyl group from zinc to palladium might be slow. This can sometimes be improved by the choice of ligand or by using an excess of the organozinc reagent.

Question 2: I am observing significant amounts of homocoupled products (4,4'-dinitrobiphenyl and biphenyl-4,4'-dimethanol). How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction in Negishi couplings.[1] To minimize its occurrence:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organozinc reagent. A large excess can sometimes promote homocoupling.

  • Slow Addition: Adding the organozinc reagent slowly to the reaction mixture containing the aryl halide and catalyst can help to favor the cross-coupling pathway.

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. Experimenting with different ligands may be beneficial.

Stille Coupling

Question 3: I am planning a Stille coupling using a 4-nitrophenyl halide and a (4-(tributylstannyl)phenyl)methanol derivative. Is the nitro group compatible with Stille coupling conditions?

Answer: Yes, the Stille coupling is known for its excellent functional group tolerance, and nitro groups are generally well-tolerated.[2] However, it is important to be aware of potential side reactions.

Question 4: What are the potential side reactions when using substrates containing a benzylic alcohol in a Stille coupling?

Answer: While the hydroxyl group is generally tolerated, potential side reactions include:

  • O-Arylation: Under certain conditions, particularly with a strong base, the hydroxyl group could potentially be arylated, leading to an ether byproduct. However, this is less common under typical Stille conditions.

  • Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the benzylic alcohol to the corresponding aldehyde is possible, especially at elevated temperatures.

To mitigate these, ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) and use a suitable, non-nucleophilic base if required.

Hiyama Coupling

Question 5: I am considering a Hiyama coupling between 1-bromo-4-nitrobenzene and a silane derivative of (4-phenyl)methanol. What are the key considerations for this reaction?

Answer: The Hiyama coupling is a viable alternative, and it is known to tolerate nitro groups and benzylic alcohols.[3][4] Key considerations include:

  • Activation of the Organosilane: Hiyama couplings typically require an activator, such as a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation.[5]

  • Choice of Silane: The nature of the substituents on the silicon atom can affect reactivity. Aryltrimethoxysilanes or aryltrifluorosilanes are often used.[6]

  • Solvent: The choice of solvent can be critical. Aprotic polar solvents like THF or dioxane are commonly used.

Question 6: My Hiyama coupling is sluggish. How can I improve the reaction rate?

Answer: To improve a sluggish Hiyama coupling:

  • Increase Temperature: Carefully increasing the reaction temperature can often enhance the reaction rate.

  • Activator Concentration: Ensure that a sufficient amount of the fluoride or base activator is present.

  • Catalyst and Ligand: Screening different palladium catalysts and phosphine ligands can have a significant impact on the reaction efficiency.

Ullmann Reaction

Question 7: I want to attempt an Ullmann coupling between 4-iodobenzyl alcohol and 1-iodo-4-nitrobenzene. What are the challenges associated with this reaction?

Answer: The Ullmann reaction, being one of the older cross-coupling methods, presents several challenges:

  • Harsh Reaction Conditions: Traditional Ullmann couplings often require high temperatures (typically >150 °C) and stoichiometric amounts of copper.[7] These conditions can lead to decomposition of sensitive functional groups.

  • Substrate Reactivity: The reaction is generally most effective with aryl halides bearing electron-withdrawing groups. While 1-iodo-4-nitrobenzene is a good substrate, 4-iodobenzyl alcohol is less activated, which can lead to a mixture of products including homocoupled species.

  • Functional Group Tolerance: The high temperatures can be problematic for the benzylic alcohol, potentially leading to oxidation or other side reactions.

Modern modifications of the Ullmann reaction using ligands and lower temperatures may offer better results.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of nitro-substituted biphenyl compounds using various cross-coupling methods. Note that these are for related compounds, and yields for the specific synthesis of this compound may vary.

Coupling ReactionAryl HalideOrganometallic ReagentCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
Negishi 1-bromo-4-nitrobenzeneo-tolylzinc chloridePd(PPh₃)₄THFRT678[8]
Stille 4-nitroiodobenzene(4-methoxyphenyl)tributylstannanePd₂(dba)₃ / P(t-Bu)₃Dioxane801295Org. Synth. 2011, 88, 197
Hiyama 1-chloro-4-nitrobenzenephenyltrimethoxysilanePdCl₂Toluene1001285[6]
Ullmann 1-iodo-2-nitrobenzene(self-coupling)Copper powderneat~290<1~50-90 (conversion)[9]

Experimental Protocols

Detailed experimental protocols for these alternative routes are highly substrate-dependent. The following is a general procedure for a Negishi coupling adapted for the synthesis of a nitro-biphenyl derivative, which can be optimized for the synthesis of this compound.

General Protocol for Negishi Coupling
  • Preparation of the Organozinc Reagent:

    • To a solution of 1-bromo-4-nitrobenzene (1.0 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.05 eq) at -78 °C.

    • After stirring for 30 minutes, add a solution of zinc chloride (1.1 eq) in THF.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the 4-nitrophenylzinc chloride solution.

  • Cross-Coupling Reaction:

    • In a separate flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl halide (e.g., 4-bromobenzyl alcohol, 1.2 eq) in anhydrous THF under an inert atmosphere.

    • To this mixture, add the freshly prepared organozinc reagent via cannula.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow

Troubleshooting_Biphenyl_Synthesis start Low or No Product Yield check_reagents Check Reagent Quality (Anhydrous, Degassed, Purity) start->check_reagents check_catalyst Evaluate Catalyst System (Activity, Ligand Choice) start->check_catalyst check_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) start->check_conditions optimize_stoichiometry Adjust Stoichiometry (e.g., slow addition) check_reagents->optimize_stoichiometry change_ligand Screen Different Ligands check_catalyst->change_ligand modify_conditions Modify Temp/Solvent/Base check_conditions->modify_conditions side_reactions Identify Side Reactions (Homocoupling, Reduction, etc.) side_reactions->optimize_stoichiometry side_reactions->change_ligand protecting_group Consider Protecting Groups (e.g., for -OH) side_reactions->protecting_group end Improved Yield optimize_stoichiometry->end change_ligand->end modify_conditions->end protecting_group->end Alternative_Routes Aryl_X 4-Halo-benzylalcohol Catalyst {Pd Catalyst|Cu Catalyst (Ullmann)} Aryl_X->Catalyst Aryl_M Negishi: 4-Nitrophenylzinc Stille: 4-Nitrophenylstannane Hiyama: 4-Nitrophenylsilane Ullmann: 4-Nitro-halobenzene Aryl_M->Catalyst Product This compound Catalyst->Product

References

Technical Support Center: Regioisomer Formation in the Nitration of Biphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioisomer formation during the nitration of biphenylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers formed during the nitration of biphenylmethanol?

A1: The nitration of biphenylmethanol is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the biphenyl core determine the position of the incoming nitro group. Both the hydroxymethyl group (-CH2OH) and the phenyl group are considered activating and are ortho, para-directors. Therefore, you can expect a mixture of ortho- and para-nitro isomers, with the meta isomer formed in much smaller amounts, if at all.[1][2][3][4] The exact ratio of these isomers depends on the position of the hydroxymethyl group (2-, 3-, or 4-biphenylmethanol) and the reaction conditions.

Q2: Why is a mixture of isomers the typical outcome?

A2: A mixture of isomers is common because the energy barriers for the formation of the different carbocation intermediates (ortho, para, and meta) are relatively close for activated rings.[2] The hydroxymethyl and phenyl groups stabilize the intermediates formed during ortho and para attack through resonance and inductive effects, making these positions more favorable for substitution than the meta position.[4]

Q3: How can the ratio of ortho to para isomers be controlled?

A3: Controlling the ortho:para ratio is a significant challenge. The ratio is influenced by several factors:

  • Steric Hindrance: Bulky nitrating agents or substituents on the ring can hinder attack at the ortho position, thus favoring the formation of the para isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity, favoring the thermodynamically more stable product.

  • Nitrating Agent: The choice of nitrating agent (e.g., mixed acid, nitronium salts) can influence the isomer distribution.[2]

Q4: What are the standard reaction conditions for the nitration of an activated aromatic ring like biphenylmethanol?

A4: A common method for the nitration of activated aromatic compounds involves the use of a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5][6] The reaction is typically performed at a low temperature (e.g., 0-5 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts.[5]

Q5: How can I monitor the progress of the nitration reaction?

A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the appearance of new spots corresponding to the product isomers.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseSuggested Solution
Inactive Nitrating Agent The mixed acid reagent should be freshly prepared and kept cold, as the nitronium ion (NO₂⁺) can decompose over time.[5]
Reaction Temperature Too Low While low temperatures are necessary for control, if the temperature is too low, the activation energy barrier may not be overcome. Ensure the reaction is maintained within the optimal temperature range (e.g., 0-10 °C).
Insufficient Reaction Time Monitor the reaction by TLC to ensure it has gone to completion before quenching.
Loss of Product During Workup Ensure the pH is properly adjusted during neutralization and that extractions are performed thoroughly.

Problem: Poor Regioselectivity (Unfavorable Isomer Ratio)

Possible CauseSuggested Solution
High Reaction Temperature Higher temperatures can lead to a loss of selectivity. Maintain a consistently low temperature throughout the addition of the nitrating agent.[2]
Nitrating Agent The choice of nitrating agent can affect the ortho:para ratio. Consider exploring alternative nitrating agents if the mixed acid system is not providing the desired selectivity.[2]
Steric Effects If the desired product is the para isomer, using a bulkier nitrating agent might increase the steric hindrance at the ortho position, thereby increasing the proportion of the para product.

Problem: Formation of Byproducts (Dinitration or Oxidation)

Possible CauseSuggested Solution
Excess Nitrating Agent Use a stoichiometric amount of the nitrating agent (or a slight excess) to minimize the risk of dinitration.
Reaction Temperature Too High High temperatures can promote side reactions, including oxidation of the hydroxymethyl group. Strict temperature control is crucial.
Prolonged Reaction Time Once the starting material is consumed (as indicated by TLC), the reaction should be quenched to prevent further reactions.

Data Presentation

Predicted and Representative Isomer Distributions

The hydroxymethyl group is a weakly activating ortho, para-director. The following table outlines the predicted major regioisomers for the mononitration of each biphenylmethanol isomer.

Table 1: Predicted Major Mononitration Products of Biphenylmethanol Isomers

Starting Material Predicted Major Isomers (Positions of -NO₂ group) Rationale
4-Biphenylmethanol 2'-Nitro, 4'-Nitro, 3-Nitro Nitration can occur on either ring. The unsubstituted ring is activated by the substituted ring, favoring nitration at its 2' and 4' positions. The substituted ring is activated by the -CH₂OH group, favoring nitration at the 3-position (ortho to -CH₂OH).
3-Biphenylmethanol 2'-Nitro, 4'-Nitro, 2-Nitro, 4-Nitro, 6-Nitro Nitration can occur on either ring. The unsubstituted ring is activated, leading to 2'- and 4'-nitro products. The substituted ring is activated by the -CH₂OH group, leading to nitration at the 2-, 4-, and 6- positions.

| 2-Biphenylmethanol | 2'-Nitro, 4'-Nitro, 3-Nitro, 5-Nitro | Nitration can occur on either ring. The unsubstituted ring is activated, leading to 2'- and 4'-nitro products. The substituted ring is activated by the -CH₂OH group, leading to nitration at the 3- and 5-positions (ortho and para to -CH₂OH). |

Table 2: Representative Isomer Ratios in the Nitration of Toluene

Nitrating System Ortho (%) Meta (%) Para (%) Ortho/Para Ratio
NO₂⁺BF₄⁻ in CH₂Cl₂ 66 3 31 2.13
HNO₃ in Acetic Anhydride 59 - - -
Mixed Acid (Varying H₂SO₄ strength) 55-60 1.5-5 35-40 1.1 - 1.7

(This data is for toluene and serves as an illustrative example of isomer distributions in the nitration of an activated benzene ring derivative.[2][3][8])

Analytical Data for Isomer Identification

¹H NMR spectroscopy is a powerful tool for identifying and quantifying regioisomers. The chemical shifts of the aromatic protons are particularly informative.

Table 3: Typical ¹H NMR Chemical Shift (δ) Ranges for Protons in Nitrobiphenylmethanol Isomers (in CDCl₃)

Proton Type Expected Chemical Shift Range (ppm) Notes
Aromatic Protons (Ar-H) 7.0 - 8.3 Protons ortho to the nitro group are the most deshielded and will appear furthest downfield (typically > 8.0 ppm).[9]
Methylene Protons (-CH₂OH) 4.6 - 4.8 These protons are benzylic and adjacent to an oxygen atom, placing them in this characteristic range.

| Hydroxyl Proton (-OH) | 1.5 - 2.5 (variable) | This peak is often broad and its position can vary depending on concentration and solvent. |

Experimental Protocols

Protocol 1: General Procedure for the Nitration of Biphenylmethanol

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform this reaction in a well-ventilated fume hood.

  • Preparation of the Substrate Solution:

    • In a round-bottom flask, dissolve 1.0 equivalent of biphenylmethanol in a minimal amount of a suitable solvent (e.g., dichloromethane or glacial acetic acid).

    • Cool the flask in an ice-water bath to 0-5 °C with magnetic stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, cautiously add 1.1 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid, while cooling the mixture in an ice-water bath. This mixture must be prepared fresh and kept cold.[5]

  • Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred biphenylmethanol solution over 15-20 minutes.

    • Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, slowly pour the reaction mixture over crushed ice in a beaker with stirring. A precipitate of the crude product should form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water until the washings are neutral to pH paper.

    • Dry the crude product. This will be a mixture of regioisomers.

Protocol 2: Separation of Ortho and Para Nitro-Isomers by Column Chromatography

  • Column Preparation:

    • Pack a glass chromatography column with silica gel using a suitable slurry solvent (e.g., hexane).[10]

  • Sample Loading:

    • Dissolve the crude nitrobiphenylmethanol mixture in a minimum amount of the chromatography eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel, then evaporate the solvent.

    • Carefully add the dry, product-adsorbed silica gel to the top of the prepared column.

  • Elution:

    • Begin eluting the column with a non-polar solvent such as hexane.

    • Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate (e.g., starting with 100% hexane, then 95:5 hexane:ethyl acetate, then 90:10, etc.).

    • The less polar ortho-isomer will typically elute before the more polar para-isomer.[11]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify which fractions contain the separated isomers.

    • Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Protocol 3: Purification of a Single Isomer by Recrystallization

  • Solvent Selection:

    • Choose a solvent in which the desired isomer has high solubility at an elevated temperature but low solubility at room temperature or below.[12][13] Common solvents for this purpose include ethanol, methanol, or a mixture of ethanol and water.[14][15]

  • Dissolution:

    • Place the impure isomer in an Erlenmeyer flask and add a small amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for full dissolution.[12]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals thoroughly. The purity can be assessed by measuring the melting point.

Visualizations

Workflow cluster_reaction Synthesis cluster_workup Isolation cluster_purification Purification & Analysis A Nitration Reaction (Biphenylmethanol + Mixed Acid) B Reaction Quench (Pour onto ice) A->B TLC Monitoring C Vacuum Filtration B->C D Wash with Water C->D E Drying D->E F Column Chromatography (Separates o- and p- isomers) E->F G Recrystallization (Purifies single isomer) F->G H Characterization (NMR, MP, etc.) G->H

Caption: General experimental workflow for the nitration of biphenylmethanol and subsequent purification of isomers.

Regioselectivity cluster_factors Controlling Factors cluster_products Products A Nitration of Biphenylmethanol B Electronic Effects (-CH2OH and -Ph are o,p-directors) A->B C Steric Hindrance (Bulky groups favor para) A->C D Reaction Conditions (Temperature, Nitrating Agent) A->D E Ortho-Nitro Isomer B->E F Para-Nitro Isomer B->F G Meta-Nitro Isomer (Minor Product) B->G C->E C->F D->E D->F

Caption: Key factors influencing the regioisomeric outcome in the nitration of biphenylmethanol.

Troubleshooting Start Crude Isomer Mixture TLC Analyze by TLC. Do spots separate? Start->TLC ColChrom Perform Column Chromatography TLC->ColChrom No Recrys Attempt Recrystallization TLC->Recrys Yes ColChrom->Recrys Separated bands still impure Success Pure Isomers Obtained ColChrom->Success Clean separation Solvent Screen for a suitable recrystallization solvent Recrys->Solvent No/poor crystallization Recrys->Success Good crystal formation Solvent->Recrys Fail Separation Unsuccessful. Consider alternative methods (e.g., Prep-HPLC) Solvent->Fail No suitable solvent found

References

Validation & Comparative

A Comparative Guide to the Characterization of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization data for (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, a biphenyl derivative of interest in various research and development applications. Due to the limited availability of specific experimental spectral data for this compound in publicly accessible literature, this guide also includes comparative data for closely related analogs to provide a thorough analytical perspective. The presented data is essential for compound verification, purity assessment, and understanding structure-activity relationships.

Physicochemical and Spectral Data Comparison

The following tables summarize the key physicochemical and spectral properties of this compound and selected analogs. This comparative data allows for a clear understanding of the influence of the nitro functional group and its position on the biphenyl scaffold.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₃H₁₁NO₃229.23165[1]
([1,1'-Biphenyl]-4-yl)methanolC₁₃H₁₂O184.2396-100[2]
(4'-Amino-[1,1'-biphenyl]-4-yl)methanolC₁₃H₁₃NO199.25Not available
(4'-Cyano-[1,1'-biphenyl]-4-yl)methanolC₁₄H₁₁NO209.24Not available

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound No experimental data available. Predicted aromatic protons: ~7.5-8.3 ppm; CH₂: ~4.7 ppm; OH: broad singlet.No experimental data available.Predicted: 3200-3600 (O-H), 1595, 1515, 1345 (NO₂)M⁺: 229
([1,1'-Biphenyl]-4-yl)methanol Aromatic protons: ~7.3-7.6 ppm; CH₂: ~4.7 ppm; OH: singlet.Aromatic carbons: ~127-141 ppm; CH₂: ~65 ppm.~3300 (O-H), ~3030 (Ar C-H), ~1015 (C-O)M⁺: 184[2]
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol Aromatic protons: 6.5-8.5 ppm; CH₂: ~4.7 ppm (s); OH: ~2.5 ppm (br s).[3]Aromatic carbons: 120-160 ppm; CH₂: ~65 ppm; C-NO₂: ~147 ppm.[3]3200-3600 (O-H), 3000-3100 (Ar C-H), 1520-1570 (NO₂ asym), 1340-1380 (NO₂ sym).[3]M⁺: 229; Fragments: 198 ([M-CH₂OH]⁺), 154.[3]
4-Nitro-1,1'-biphenyl Aromatic protons: 7.29-7.78 (m, 5H), 7.76-7.78 (d, 2H), 8.29-8.50 (d, 2H).[4]124.15, 127.43, 127.84, 128.96, 129.19, 138.80, 147.09, 147.67.[4]1596, 1513, 1345 (NO₂).[5]M⁺: 199

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical transformations and analytical techniques.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a common method for the formation of the biphenyl linkage.

  • Materials:

    • (4-(Hydroxymethyl)phenyl)boronic acid

    • 1-Bromo-4-nitrobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add (4-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

    • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane and water in a 4:1 ratio.

    • The reaction mixture is heated to 80-90°C and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.

    • Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

    • Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

    • Characteristic absorption bands are reported in wavenumbers (cm⁻¹). Key absorptions for this compound are expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1340-1380 cm⁻¹ and 1520-1570 cm⁻¹, respectively).[3]

  • Mass Spectrometry (MS):

    • Mass spectra are acquired using an electrospray ionization (ESI) source.

    • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

    • The molecular ion peak (M⁺) is expected at m/z 229 for this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway 4-(Hydroxymethyl)phenyl)boronic acid 4-(Hydroxymethyl)phenyl)boronic acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 4-(Hydroxymethyl)phenyl)boronic acid->Suzuki-Miyaura Coupling This compound This compound Suzuki-Miyaura Coupling->this compound 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene->Suzuki-Miyaura Coupling

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Purified Product Purified Product Purification->Purified Product NMR NMR Purified Product->NMR IR IR Purified Product->IR Mass Spec Mass Spec Purified Product->Mass Spec Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis Mass Spec->Data Analysis Structural Confirmation Structural Confirmation Data Analysis->Structural Confirmation

Caption: General experimental workflow for synthesis and characterization.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like (4'-Nitro[1,1'-biphenyl]-4-yl)methanol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of leading analytical techniques for purity assessment of this compound. We will delve into High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) as primary methods, with Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique. This guide is supported by illustrative experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and the need for structural information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Separation of volatile compounds followed by detection based on mass-to-charge ratio.
Applicability Broad range of non-volatile and thermally labile compounds.[1]Applicable to a wide variety of soluble organic compounds.[2]Suitable for volatile and thermally stable compounds.[1]
Specificity High; capable of separating structurally similar impurities.[1]High; provides detailed structural information, aiding in impurity identification.Very high; offers structural information for impurity identification.[1]
Sensitivity High (ng to pg level).[1]Moderate; typically requires more sample than chromatographic methods.Very high (pg to fg level).[1]
Sample Throughput Moderate.[1]Can be lower due to longer acquisition times for high precision.Moderate to low, especially if derivatization is needed.[1]
Cost (Operational) Moderate (solvents, columns).[1]High (instrumentation, deuterated solvents).High (gases, columns, derivatizing agents).[1]
Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of aromatic nitro compounds, providing a benchmark for what can be expected when analyzing this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999Not applicable in the same way; linearity is inherent.
Accuracy (% Recovery) 98.0 - 102.0%[1]Typically very high, as it's a primary ratio method.
Precision (% RSD) < 2.0%[1]< 1.0% is achievable with optimized parameters.
Limit of Detection (LOD) ~0.05 µg/mLDependent on sample concentration and instrument.
Limit of Quantitation (LOQ) ~0.15 µg/mLDependent on sample concentration and instrument.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity, allowing for the separation of the main compound from closely related impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water are commonly used for nitroaromatic compounds. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm, or a more specific wavelength determined by the UV spectrum of this compound.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method that allows for the determination of purity without the need for a specific reference standard of the analyte. Instead, a certified internal standard of known purity is used.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

Experimental Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 of the signals of interest) is crucial for accurate quantification. A value of 60 seconds is often used to ensure full relaxation.[2]

  • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]

  • Temperature: A constant and regulated temperature (e.g., 25 °C).[4]

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) in a molar ratio close to 1:1 with the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent complementary technique, particularly for identifying and quantifying volatile impurities such as residual solvents from the synthesis process.

Instrumentation:

  • GC system equipped with a mass spectrometer detector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable.[5]

GC Conditions:

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Dissolve a weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution if necessary before injection.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate Purity_Analysis_Logic start Purity Confirmation of This compound method_hplc HPLC Analysis start->method_hplc method_qnmr qNMR Analysis start->method_qnmr method_gcms GC-MS Analysis start->method_gcms purpose_hplc Quantify non-volatile impurities and isomers method_hplc->purpose_hplc purpose_qnmr Absolute purity determination and structural confirmation method_qnmr->purpose_qnmr purpose_gcms Identify and quantify volatile impurities (e.g., residual solvents) method_gcms->purpose_gcms result Comprehensive Purity Profile purpose_hplc->result purpose_qnmr->result purpose_gcms->result

References

A Comparative Analysis of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol and its 3'-Nitro Isomer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties and potential biological activities of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol and its positional isomer, (3'-Nitro[1,1'-biphenyl]-4-yl)methanol. This objective analysis, supported by available experimental and predicted data, is intended for researchers, scientists, and professionals in the field of drug development to inform decisions on compound selection and further investigation.

Physicochemical Properties: A Tale of Two Isomers

The position of the nitro group on the biphenyl scaffold significantly influences the physicochemical properties of these isomers. A summary of key data is presented in Table 1.

PropertyThis compound(3'-Nitro[1,1'-biphenyl]-4-yl)methanol
Molecular Formula C₁₃H₁₁NO₃C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol 229.23 g/mol [1]
Melting Point 165 °C84-86 °C[1]
Boiling Point (Predicted) 417.2 ± 33.0 °C416.2 ± 38.0 °C[1]
pKa (Predicted) 14.13 ± 0.10Not available
LogP (Partition Coefficient) Not available2.75[1]

The most striking difference lies in their melting points. The para-substituted isomer, this compound, exhibits a significantly higher melting point (165 °C) compared to its meta-substituted counterpart (84-86 °C)[1]. This suggests a more stable and ordered crystal lattice for the 4'-nitro isomer, likely due to greater molecular symmetry and more efficient packing. The predicted boiling points for both isomers are very similar, indicating that the nitro group's position has a less pronounced effect on intermolecular forces in the liquid phase.

Biological Activity: An Area Ripe for Exploration

While comprehensive, direct comparative studies on the biological activities of these two specific isomers are limited, the existing literature on related nitro-aromatic and biphenyl compounds allows for informed postulation. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2] The biological action of these compounds is often attributed to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitroso and hydroxylamino derivatives that can induce cellular damage.

Derivatives of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol have been suggested to possess potential antimicrobial and anticancer properties.[1] The reduction of the nitro group in biological systems could lead to the formation of bioactive amines capable of interacting with various biological targets.[1]

For This compound , while specific data is scarce, the broader class of 4-nitrobiphenyl derivatives has been a subject of interest in medicinal chemistry. The position of the nitro group is a critical determinant of biological activity in nitro-aromatic compounds. Structure-activity relationship (SAR) studies on other nitro-aromatic compounds have shown that the specific isomer can dramatically influence mutagenic and cytotoxic potency.

Due to the lack of direct comparative experimental data, it is not possible to definitively state which isomer possesses superior biological activity. Further in-vitro and in-vivo studies are essential to elucidate their specific mechanisms of action and therapeutic potential.

Experimental Protocols

General Synthesis Approach

The synthesis of both this compound and its 3'-nitro isomer can be achieved through a multi-step process, typically involving a Suzuki coupling reaction followed by reduction of a corresponding ester or aldehyde. A plausible synthetic route is outlined below.

G cluster_synthesis General Synthesis Workflow Nitrobromobenzene Nitrobromobenzene Hydroxymethylphenylboronic_acid Hydroxymethylphenylboronic_acid Suzuki_Coupling Suzuki_Coupling Nitrobiphenylmethanol_Isomer Nitrobiphenylmethanol_Isomer

Step 1: Suzuki Coupling

A mixture of the appropriate nitrobromobenzene isomer (3-bromo-1-nitrobenzene or 4-bromo-1-nitrobenzene) (1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.) is dissolved in a solvent system of toluene and water. A base, such as potassium carbonate (2.0 eq.), is added, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound or (3'-Nitro[1,1'-biphenyl]-4-yl)methanol.

In Vitro Anticancer Activity Assessment (MTT Assay)

The potential anticancer activity of the two isomers can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_mtt MTT Assay Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment MTT_Incubation MTT_Incubation Formazan_Solubilization Formazan_Solubilization Absorbance_Measurement Absorbance_Measurement IC50_Determination IC50_Determination

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and (3'-Nitro[1,1'-biphenyl]-4-yl)methanol (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value for each compound is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The positional isomerism of the nitro group in (nitrobiphenyl-4-yl)methanol compounds has a clear and significant impact on their physicochemical properties, most notably the melting point. While the biological activities of these specific isomers have not been directly compared in the literature, the known bioactivity of nitro-aromatic compounds suggests that both this compound and (3'-Nitro[1,1'-biphenyl]-4-yl)methanol are promising candidates for further investigation as potential therapeutic agents. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of these compounds. Further research is strongly encouraged to elucidate their full pharmacological profiles and to determine the structure-activity relationships that govern their biological effects.

References

A Comparative Analysis of the Biological Activity of Nitrobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of various nitrobiphenyl derivatives, focusing on their cytotoxic and antimicrobial properties. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the pharmacological profile of the biphenyl scaffold, often through mechanisms involving bioreduction and subsequent generation of reactive nitrogen species. This document summarizes key quantitative data, details the experimental protocols used for these assessments, and visualizes a central mechanism of action to aid in the understanding and future development of this class of compounds.

Data Presentation: Cytotoxicity and Antimicrobial Activity

The biological activities of nitrobiphenyl derivatives are summarized below. The data, collected from various studies, are presented to facilitate a comparative understanding of their potential as therapeutic agents. It is important to note that direct comparisons can be challenging due to variations in the specific derivatives tested and the experimental conditions used across different studies.

Cytotoxic Activity of Nitrobiphenyl Derivatives

The cytotoxic effects of several compounds containing nitrophenyl or nitrobiphenyl moieties have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Compound Class/DerivativeCell Line(s)IC50 (µM)Reference
N(4)-para-nitrophenyl 2-acetylpyridine thiosemicarbazoneMCF-7 (Breast), T98G (Glioma), U87 (Glioma)0.16 (MCF-7), 1.0 (T98G), 1.4 (U87)[1]
Synthetic β-nitrostyrene derivative (CYT-Rx20)MCF-7, MDA-MB-231, ZR75-1 (Breast)0.81 (MCF-7), 1.82 (MDA-MB-231), 1.12 (ZR75-1) (converted from µg/mL)[2]
ortho-nitrobenzyl derivative (ON-2, after metabolic activation)Breast and Ovarian cancer cell linesEnhanced cytotoxicity observed[3]
ortho-nitrobenzyl derivative (ON-3, after metabolic activation)Breast and Ovarian cancer cell linesEnhanced cytotoxicity observed[3]
Antimicrobial Activity of Nitrobiphenyl and Related Derivatives

The antimicrobial potential of nitrobiphenyl derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganism(s)MIC (µM)Reference
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b)Moraxella catarrhalis11[4]
Nitrotriazole derivative (17b)Candida krusei1[5]

Mechanism of Action: The Role of Nitroreduction in Cellular Toxicity

A widely accepted mechanism for the biological activity of nitroaromatic compounds, including nitrobiphenyls, involves the enzymatic reduction of the nitro group.[5] This process, often occurring under hypoxic conditions found in solid tumors or anaerobic and microaerophilic environments inhabited by certain microbes, leads to the formation of highly reactive intermediates such as nitroso and hydroxylamine derivatives, as well as the nitro anion radical. These reactive species can induce significant cellular damage through various pathways, including covalent modification of DNA and proteins, and the generation of oxidative stress.[5]

The production of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This, in turn, can trigger downstream signaling pathways that result in programmed cell death, or apoptosis.

Nitroaromatic_Induced_Oxidative_Stress_Pathway General Pathway of Nitroaromatic-Induced Cytotoxicity Nitrobiphenyl Nitrobiphenyl Derivative Nitroreductase Nitroreductase Enzymes (e.g., in hypoxic cells/microbes) Nitrobiphenyl->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine, Nitro Radical) Nitroreductase->ReactiveIntermediates OxidativeStress Increased Oxidative Stress (ROS Production) ReactiveIntermediates->OxidativeStress Generates CellularDamage Cellular Damage ReactiveIntermediates->CellularDamage Directly Causes OxidativeStress->CellularDamage DNADamage DNA Damage CellularDamage->DNADamage ProteinDamage Protein Dysfunction CellularDamage->ProteinDamage Apoptosis Apoptosis (Programmed Cell Death) DNADamage->Apoptosis ProteinDamage->Apoptosis

General pathway of nitroaromatic-induced cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are the standard protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is proportional to the number of metabolically active cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobiphenyl derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the nitrobiphenyl derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a sterility control for the compound.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Experimental_Workflow_for_Biological_Activity_Screening Workflow for Biological Activity Screening of Nitrobiphenyls Synthesis Synthesis & Purification of Nitrobiphenyl Derivatives StockSolution Preparation of Stock Solutions Synthesis->StockSolution CytotoxicityAssay Cytotoxicity Screening (MTT Assay) StockSolution->CytotoxicityAssay AntimicrobialAssay Antimicrobial Screening (Broth Microdilution) StockSolution->AntimicrobialAssay DataAnalysisCytotoxicity IC50 Determination CytotoxicityAssay->DataAnalysisCytotoxicity DataAnalysisAntimicrobial MIC Determination AntimicrobialAssay->DataAnalysisAntimicrobial CellCulture Cancer Cell Lines CellCulture->CytotoxicityAssay MicrobialCulture Bacterial/Fungal Strains MicrobialCulture->AntimicrobialAssay LeadIdentification Lead Compound Identification DataAnalysisCytotoxicity->LeadIdentification DataAnalysisAntimicrobial->LeadIdentification

Workflow for screening the biological activity of nitrobiphenyls.

References

A Comparative Spectroscopic Analysis of Nitrobiphenyl Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differences between 2-nitrobiphenyl, 3-nitrobiphenyl, and 4-nitrobiphenyl. This document provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the nitro group on the biphenyl scaffold significantly influences the electronic distribution and steric environment of the molecules. These subtle structural variations give rise to distinct spectroscopic signatures, which can be effectively utilized for their differentiation and characterization. This guide presents a comparative analysis of the spectroscopic properties of 2-nitrobiphenyl, 3-nitrobiphenyl, and 4-nitrobiphenyl, offering a valuable resource for their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for the three nitrobiphenyl positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint for each isomer.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

IsomerProtonChemical Shift (δ, ppm)
2-Nitrobiphenyl Aromatic Protons7.25 - 7.90 (m)
3-Nitrobiphenyl Aromatic Protons7.44 - 8.42 (m)
4-Nitrobiphenyl Aromatic Protons7.36 - 8.27 (m)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

IsomerCarbonChemical Shift (δ, ppm)
2-Nitrobiphenyl Aromatic Carbons124.2, 128.3, 128.9, 129.3, 131.9, 132.5, 133.3, 135.2, 145.8, 149.3
3-Nitrobiphenyl Aromatic Carbons121.7, 122.9, 127.3, 129.1, 129.9, 130.0, 133.5, 139.1, 142.6, 148.7
4-Nitrobiphenyl Aromatic Carbons124.1, 127.4, 129.1, 129.3, 138.9, 147.0, 147.5

Note: The complexity of the overlapping multiplets in the ¹H NMR spectra makes precise assignment of individual protons challenging without advanced 2D NMR techniques. The provided ranges encompass all aromatic proton signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The position of the nitro group influences the stretching frequencies of the N-O bonds and the out-of-plane bending vibrations of the aromatic C-H bonds, providing diagnostic peaks for each isomer.

Table 3: Key IR Absorption Bands (KBr Pellet)

Isomerν(N-O) asymmetric (cm⁻¹)ν(N-O) symmetric (cm⁻¹)Aromatic C-H out-of-plane bending (cm⁻¹)
2-Nitrobiphenyl ~1525~1350~750, ~700
3-Nitrobiphenyl ~1530~1350~810, ~740, ~690
4-Nitrobiphenyl ~1515~1345~850, ~760, ~700
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the nitro group affects the extent of conjugation and the energy of the π → π* and n → π* transitions, resulting in different absorption maxima (λmax).

Table 4: UV-Vis Spectroscopic Data (Methanol)

Isomerλmax (nm)
2-Nitrobiphenyl ~245, ~300 (shoulder)
3-Nitrobiphenyl ~255
4-Nitrobiphenyl ~300
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight (199 g/mol ), their fragmentation patterns can differ due to the stability of the resulting fragment ions, influenced by the position of the nitro group.

Table 5: Key Mass Spectrometry Fragmentation Data (EI-MS)

IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z) and Proposed Losses
2-Nitrobiphenyl 199169 ([M-NO]⁺), 152 ([M-NO₂]⁺), 141, 115
3-Nitrobiphenyl 199169 ([M-NO]⁺), 152 ([M-NO₂]⁺), 141, 115
4-Nitrobiphenyl 199169 ([M-NO]⁺), 152 ([M-NO₂]⁺), 141, 115

Note: The primary fragmentation pathways involving the loss of NO and NO₂ are common to all three isomers. Subtle differences in the relative abundances of these and other smaller fragments may be observed but are often instrument-dependent.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility of the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of nitrobiphenyl isomers.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the nitrobiphenyl isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: 0 to 200 ppm.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the nitrobiphenyl isomers to identify characteristic functional group vibrations.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid nitrobiphenyl isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Place the mixture into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the wavenumbers of the significant absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the UV-Vis absorption spectrum of the nitrobiphenyl isomers and determine their maximum absorption wavelengths (λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the nitrobiphenyl isomer in methanol at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in methanol. The final concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the λmax.

Data Acquisition:

  • Use two matched quartz cuvettes. Fill one cuvette with methanol (the blank) and the other with the sample solution.

  • Place the cuvettes in the respective sample and reference holders of the spectrophotometer.

  • Record the absorption spectrum over a wavelength range of 200-400 nm.[2]

Data Processing:

  • The instrument software will automatically subtract the absorbance of the blank from the sample absorbance.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the nitrobiphenyl isomers.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of the nitrobiphenyl isomer (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass-to-charge (m/z) range of 40-300 amu.

Data Processing:

  • Identify the peak corresponding to the nitrobiphenyl isomer in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak (M⁺) and the major fragment ions.

  • Propose fragmentation pathways based on the observed mass losses.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and differentiation of nitrobiphenyl positional isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Interpretation & Differentiation Sample Nitrobiphenyl Isomer (2-, 3-, or 4-) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UV_Data Absorption Maxima (λmax) UV->UV_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Differentiation Isomer Differentiation based on unique spectroscopic signatures NMR_Data->Differentiation IR_Data->Differentiation UV_Data->Differentiation MS_Data->Differentiation

Caption: Workflow for Spectroscopic Analysis of Nitrobiphenyl Isomers.

Isomer_Differentiation_Logic cluster_isomers Nitrobiphenyl Isomers cluster_properties Key Differentiating Spectroscopic Properties Isomer_2 2-Nitrobiphenyl NMR_Shift Distinct Aromatic ¹H & ¹³C Chemical Shifts Isomer_2->NMR_Shift IR_Bending Unique Aromatic C-H Out-of-Plane Bending in IR Isomer_2->IR_Bending UV_Lambda Characteristic UV-Vis λmax Isomer_2->UV_Lambda Isomer_3 3-Nitrobiphenyl Isomer_3->NMR_Shift Isomer_3->IR_Bending Isomer_3->UV_Lambda Isomer_4 4-Nitrobiphenyl Isomer_4->NMR_Shift Isomer_4->IR_Bending Isomer_4->UV_Lambda

Caption: Key Spectroscopic Differentiators for Nitrobiphenyl Isomers.

References

A Comparative Guide to HPLC Method Development for Biphenyl Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving efficient and reliable separation of biphenyl isomers is a common analytical challenge. Due to their structural similarity, these isomers often co-elute, necessitating carefully optimized High-Performance Liquid Chromatography (HPLC) methods. This guide provides a comparative overview of various HPLC approaches, supported by experimental data, to facilitate method development for the separation of these closely related compounds.

The choice of stationary phase, mobile phase composition, and temperature plays a crucial role in the resolution of biphenyl isomers. This guide will delve into the performance of different HPLC columns and elution conditions, with a focus on providing practical insights for achieving baseline separation.

Comparative Performance of HPLC Columns

The selection of an appropriate stationary phase is paramount for the successful separation of biphenyl isomers. While traditional C18 columns are widely used in reversed-phase chromatography, stationary phases with phenyl-based chemistries often provide enhanced selectivity for aromatic compounds through π-π interactions.[1][2][3]

Stationary PhaseKey CharacteristicsPerformance for Biphenyl IsomersReference
C18 (Octadecyl) Standard reversed-phase column with hydrophobic interactions.Can provide separation, but may show co-elution for closely related isomers.[4][5][4][5]
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the phenyl groups.Shows improved resolution for some polyphenyl isomers compared to C18.[4][4]
Biphenyl Provides enhanced π-π interactions due to the two consecutive phenyl groups, leading to unique selectivity for aromatic and moderately polar analytes.[2]Often demonstrates superior performance in separating aromatic isomers, including biphenyls and terphenyls, that are poorly resolved on C18 or other phenyl phases.[1][2][4][6][7][1][2][4][6][7]
Chiral Stationary Phases (e.g., derivatized β-cyclodextrin) Specifically designed for the separation of enantiomers and atropisomers.Essential for separating chiral biphenyl atropisomers, which are stereoisomers arising from restricted rotation around the single bond connecting the phenyl rings.[8][9][10][8][9][10]

Influence of Mobile Phase Composition

The mobile phase composition, including the organic modifier and additives, significantly impacts the retention and resolution of biphenyl isomers.

  • Organic Modifier : Methanol and acetonitrile are the most common organic modifiers in reversed-phase HPLC. For separations on biphenyl and other phenyl-based columns, methanol can enhance π-π interactions and improve the separation of some isomers compared to acetonitrile.[1][11]

  • Additives : The addition of acids like formic acid or acetic acid to the mobile phase can improve peak shape, especially for acidic or basic analytes.[1][11] For instance, a mobile phase of 50:50 0.1% formic acid in water and methanol has been used with a biphenyl column to separate positional isomers.[11]

Experimental Workflow for HPLC Method Development

The development of a robust HPLC method for separating biphenyl isomers typically follows a systematic approach. The following diagram illustrates a general workflow:

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Define Separation Goal Define Separation Goal (e.g., baseline separation of o, m, p-isomers) Select Columns Select Columns (e.g., C18, Phenyl, Biphenyl) Define Separation Goal->Select Columns Select Mobile Phases Select Mobile Phases (e.g., ACN/Water, MeOH/Water) Select Columns->Select Mobile Phases Initial Runs Perform Initial Screening Runs Select Mobile Phases->Initial Runs Optimize Gradient Optimize Gradient Profile Initial Runs->Optimize Gradient Optimize Temperature Optimize Column Temperature Optimize Gradient->Optimize Temperature Optimize Flow Rate Optimize Flow Rate Optimize Temperature->Optimize Flow Rate Assess Performance Assess Resolution, Peak Shape, and Run Time Optimize Flow Rate->Assess Performance Final Method Final Validated Method Assess Performance->Final Method

A general workflow for HPLC method development.

Detailed Experimental Protocols

Below are example protocols for the separation of biphenyl isomers based on the principles discussed.

Protocol 1: Reversed-Phase HPLC using a Biphenyl Column

This protocol is a starting point for the separation of non-chiral biphenyl isomers.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Biphenyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : Methanol.

  • Gradient Program :

    • 0-1 min: 50% B

    • 1-10 min: 50-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve samples in a 50:50 mixture of water and methanol.

Protocol 2: Chiral HPLC for Atropisomer Separation

This protocol is designed for the separation of biphenyl atropisomers.

  • Instrumentation : A standard HPLC system with a UV or polarimetric detector.

  • Column : Chiral stationary phase (e.g., derivatized β-cyclodextrin bonded phase).

  • Mobile Phase : Isocratic mixture of Methanol and Water (e.g., 60:40 v/v).[9]

  • Flow Rate : 0.7 mL/min.[9]

  • Column Temperature : Low temperature (e.g., 6 °C) is critical to prevent on-column interconversion of atropisomers.[8][9]

  • Detection : UV at 278 nm.[9]

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve samples in the mobile phase and maintain at a low temperature (e.g., -70 °C) before injection to prevent interconversion.[8]

Conclusion

The separation of biphenyl isomers by HPLC is a challenging task that can be successfully addressed by selecting the appropriate stationary phase and optimizing the mobile phase conditions. While C18 columns can be effective in some cases, biphenyl and phenyl-hexyl columns often provide superior selectivity for these aromatic compounds. For chiral separations of atropisomers, specialized chiral stationary phases and low-temperature conditions are essential. By systematically screening different columns and mobile phases, researchers can develop robust and reliable HPLC methods for the accurate analysis of biphenyl isomers.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol and structurally related biphenyl compounds. This document summarizes available experimental data to facilitate further investigation into the therapeutic potential of this chemical class.

The biphenyl scaffold is a prominent structural motif in medicinal chemistry, with many of its derivatives demonstrating significant biological activities, including anticancer properties.[1] this compound, characterized by a nitro group and a hydroxymethyl group on its biphenyl backbone, represents a compound of interest for cytotoxic evaluation. While direct comparative studies on this specific molecule are limited in the reviewed literature, this guide draws upon data from structurally analogous compounds to provide insights into potential structure-activity relationships and cytotoxic mechanisms.

Comparative Cytotoxicity Data

The cytotoxic potential of various biphenyl derivatives has been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard measure of cytotoxicity. A lower IC50 value is indicative of higher cytotoxic potency. The following table summarizes the cytotoxic activities of several unsymmetrical biphenyls and other related derivatives.

Compound IDStructure/DescriptionCancer Cell LineIC50 (µM)Reference
Compound 27 Unsymmetrical biphenylDU145 (Prostate)0.04[2][3]
A549 (Lung)0.08[2][3]
KB (Nasopharyngeal)0.08[2][3]
KB-Vin (Drug-resistant)0.07[2][3]
Compound 35 Unsymmetrical biphenylDU145 (Prostate)3.23[2][3]
A549 (Lung)1.98[2][3]
KB (Nasopharyngeal)1.95[2][3]
KB-Vin (Drug-resistant)1.63[2][3]
Compound 40 Unsymmetrical biphenylDU145 (Prostate)0.11[2][3]
A549 (Lung)0.15[2][3]
KB (Nasopharyngeal)0.15[2][3]
KB-Vin (Drug-resistant)0.12[2][3]
Hydroxylated Biphenyl 11 C2-symmetric hydroxylated biphenylMelanoma Cell Lines1.7 ± 0.5[4]
Hydroxylated Biphenyl 12 C2-symmetric hydroxylated biphenylMelanoma Cell Lines2.0 ± 0.7[4]
o-(Biphenyl-3-ylmethoxy)nitrophenyl B2 PD-1/PD-L1 InhibitorNot specified2.7 - 87.4 nM (Inhibitory Activity)[5]

Note: The data presented is from different studies and direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are summaries of key experimental protocols commonly used to assess the cytotoxicity of chemical compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[7] The amount of formazan produced is directly proportional to the number of living cells.[8]

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[8]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[8]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for membrane integrity.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[10]

General Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm.[11]

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis, or programmed cell death, in its early stages.[12]

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[14] Propidium iodide (PI) is also used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[12]

General Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with the test compound.[13]

  • Cell Collection: Harvest the cells, including any floating cells in the supernatant.[12]

  • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[12]

Visualizing Cellular Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_data_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Biphenyl Compounds start->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh annexin Annexin V Assay incubate->annexin absorbance Measure Absorbance/ Fluorescence mtt->absorbance ldh->absorbance apoptosis_quant Quantify Apoptosis annexin->apoptosis_quant ic50 Calculate IC50 Values absorbance->ic50

Caption: General workflow for in vitro cytotoxicity testing of biphenyl compounds.

caspase_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade drug Biphenyl Compound bcl2 Bcl-2 Family Regulation drug->bcl2 cyto_c Cytochrome c Release drug->cyto_c bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic compounds.

References

comparing the reactivity of the nitro group in different aromatic systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of aromatic systems. Its presence can either deactivate the ring towards electrophilic attack or strongly activate it for nucleophilic substitution, making it a versatile tool in organic synthesis. This guide provides a comparative analysis of the nitro group's reactivity in different aromatic contexts, supported by experimental data and detailed protocols.

I. Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a potent activator for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group. This activation stems from the nitro group's ability to stabilize the negatively charged intermediate, the Meisenheimer complex, through resonance. The reaction generally proceeds via a two-step addition-elimination mechanism.

Quantitative Comparison of SNAr Reactivity

The reactivity of nitroaromatic compounds in SNAr reactions is highly dependent on the number and position of nitro groups, the nature of the leaving group, and the aromatic system itself.

Aromatic SystemLeaving GroupRelative Rate (approx.)Reference
ChlorobenzeneCl1
1-Chloro-4-nitrobenzeneCl7 x 10^10
1-Chloro-2,4-dinitrobenzeneCl2.4 x 10^15
1-Fluoro-2,4-dinitrobenzeneF3.8 x 10^17
1-Chloro-2,4,6-trinitrobenzeneClVery Fast

Note: Relative rates are approximate and can vary with reaction conditions. The significant increase in rate with the addition of nitro groups highlights their powerful activating effect. The reactivity of the leaving group in SNAr reactions follows the general trend: F > Cl > Br > I, which is counterintuitive to the trend of bond strength but is due to the high electronegativity of fluorine stabilizing the transition state.

II. Reduction of Nitroaromatics

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical and dye industries. The reactivity of the nitro group in this reaction is influenced by the electronic properties of other substituents on the aromatic ring.

Quantitative Comparison of Reduction Reactivity (Hammett Plot)

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of substituents on the reaction rate. For the reduction of para-substituted nitroarenes, a negative rho (ρ) value is typically observed, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. This is because the rate-determining step often involves electron transfer to the nitro group, which is facilitated by higher electron density on the aromatic ring.

A study on the catalytic transfer hydrogenation of p-substituted nitroarenes showed a linear relationship with a slope (ρ) of -1.0. This negative slope confirms that electron-withdrawing groups hinder the rate of reduction.

Substituent (para)Hammett Constant (σp)Relative Rate (qualitative)
-OCH₃-0.27Faster
-CH₃-0.17Faster
-H0.00Reference
-Cl0.23Slower
-CN0.66Slower
-NO₂0.78Much Slower

III. Experimental Protocols

A. Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene with Piperidine

Objective: To synthesize N-(2,4-dinitrophenyl)piperidine via SNAr.

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 mmol) in ethanol (20 mL).

  • Add piperidine (2.0 mmol) to the solution.

  • Heat the reaction mixture to reflux with stirring for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain N-(2,4-dinitrophenyl)piperidine.

B. Reduction of Nitrobenzene to Aniline using Tin and Hydrochloric Acid

Objective: To synthesize aniline by the reduction of nitrobenzene.

Materials:

  • Nitrobenzene

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (40%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Apparatus for steam distillation

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Place granulated tin (25 g) and nitrobenzene (10 mL) in a 500 mL round-bottom flask.

  • Fit a reflux condenser to the flask.

  • Add concentrated hydrochloric acid (50 mL) in small portions through the condenser. Shake the flask after each addition. The reaction is exothermic and may require cooling in an ice bath to control the rate.

  • After the initial vigorous reaction subsides, heat the mixture on a water bath for 30-60 minutes with occasional shaking until the smell of nitrobenzene is no longer apparent.

  • Cool the flask to room temperature and slowly add a 40% solution of sodium hydroxide until the solution is strongly alkaline. This will precipitate tin hydroxides.

  • Perform a steam distillation to separate the aniline from the reaction mixture.

  • Collect the distillate, which will be a milky emulsion of aniline in water.

  • Extract the aniline from the distillate using a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by distillation to obtain pure aniline.

IV. Visualizing Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Workflow

SNAr_Mechanism A Nitroaromatic (e.g., 1-Chloro-2,4-dinitrobenzene) C Meisenheimer Complex (Resonance Stabilized Anion) A->C Addition (Rate-determining step) B Nucleophile (e.g., Piperidine) B->C D Product (N-(2,4-dinitrophenyl)piperidine) C->D Elimination E Leaving Group (Cl⁻) C->E

Caption: The addition-elimination mechanism of SNAr.

Reduction of a Nitroaromatic Compound

Nitro_Reduction cluster_reactants Reactants cluster_intermediates Intermediates A Nitroaromatic (Ar-NO₂) C Nitrosoaromatic (Ar-NO) A->C Reduction B Reducing Agent (e.g., Sn/HCl) D Hydroxylamine (Ar-NHOH) C->D Reduction E Product (Aniline, Ar-NH₂) D->E Reduction

Caption: Stepwise reduction of a nitroaromatic to an aniline.

Safety Operating Guide

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (4'-Nitro[1,1'-biphenyl]-4-yl)methanol is crucial for ensuring laboratory safety and environmental protection. This chemical should be treated as hazardous waste due to its nitro and biphenyl functional groups, which may confer properties of toxicity and potential reactivity. The following procedures provide a step-by-step guide for its safe handling and disposal.

Immediate Safety and Logistical Information

Before handling this compound, it is essential to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[1]

  • Ventilation : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid as dust or when making solutions.[1]

  • Spill Management : In the event of a small spill, carefully sweep up the solid material and place it into a designated hazardous waste container.[2] Avoid generating dust. For larger spills, evacuate the area and follow your institution's emergency procedures.[1]

Proper Disposal Procedure

Disposal of this compound must be conducted in accordance with federal, state, and local regulations.[3] Never dispose of this chemical down the drain or in the regular trash.[4][5]

Step 1: Waste Identification and Segregation

  • Treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware) as hazardous chemical waste.

  • Store this waste separately from incompatible materials.[6] Given its structure, it should be kept away from strong oxidizing agents and strong bases.

Step 2: Container Selection and Labeling

  • Use a chemically compatible, leak-proof container with a secure lid for waste collection.[6] Plastic containers are often preferred.[4]

  • Attach a completed hazardous waste label to the container as soon as you begin accumulating waste.[5] The label should clearly identify the contents, including the full chemical name "this compound", and an estimate of the quantity.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]

  • Keep the waste container closed at all times, except when adding waste.[5]

  • Ensure the waste is stored in secondary containment to prevent spills.[5]

Step 4: Arranging for Disposal

  • Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Do not exceed the accumulation limits for hazardous waste in your SAA (e.g., 55 gallons).[4]

Summary of Disposal Logistics

The following table summarizes the key logistical information for the proper disposal of this compound.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Primary Hazards Potential Toxicity, Irritant
Container Type Chemically resistant, sealed container (plastic preferred)[4]
Labeling "Hazardous Waste" label with full chemical name and quantity
Storage Location Designated Satellite Accumulation Area (SAA)[4]
Storage Requirements Closed container, secondary containment, segregated from incompatibles[5]
Disposal Method Pickup by institutional Environmental Health and Safety (EHS)[4]
Prohibited Disposal Drain disposal, regular trash, evaporation[4][5]

Detailed Methodology for Waste Collection and Handover

This protocol outlines the standard operating procedure for the collection and subsequent handover of this compound waste to safety personnel.

Objective: To safely collect and store this compound waste for proper disposal by the institution's EHS department.

Materials:

  • This compound waste (solid or in solution)

  • Designated hazardous waste container (chemically compatible, with lid)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

  • Secondary containment bin

Procedure:

  • Preparation : Don all required PPE before handling the chemical waste. Ensure the designated waste container is clean, in good condition, and properly labeled with a hazardous waste tag.[6]

  • Waste Transfer :

    • For solid waste: Carefully transfer the solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) into the designated waste container. Minimize dust generation.

    • For liquid waste (solutions containing the compound): Carefully pour the liquid waste into the designated container, using a funnel if necessary to avoid spills.

  • Container Sealing : Securely close the lid of the waste container immediately after adding waste.

  • Storage : Place the sealed container in its designated secondary containment bin within the Satellite Accumulation Area. Ensure it is segregated from incompatible chemicals.[3]

  • Record Keeping : If required by your institution, maintain a log of the waste added to the container.

  • Scheduling Pickup : Monitor the amount of waste in the container. When it is nearly full, or when the waste is no longer being generated, contact your institution's EHS office to request a waste pickup. Provide them with all necessary information from the waste label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container ppe->container label_container Affix Hazardous Waste Label container->label_container add_waste Add Waste to Container (Solid or Liquid) label_container->add_waste seal Keep Container Securely Closed add_waste->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store full Container Full? store->full full->add_waste No pickup Contact EHS for Waste Pickup full->pickup Yes end EHS Manages Final Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4'-Nitro[1,1'-biphenyl]-4-yl)methanol

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

This compound , with the chemical formula C₁₃H₁₁NO₃, is a nitroaromatic compound that should be handled with care due to its potential hazards.[1] Like many nitroaromatic compounds, it is likely to be a skin and eye irritant.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryRequired EquipmentStandard/Specification
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should also be used for maximum protection.Conforms to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-impermeable gloves. Fire/flame resistant and impervious lab coat or clothing.Gloves should satisfy EU Directive 89/686/EEC and the EN 374 standard.
Respiratory Protection All handling should occur in a chemical fume hood. If ventilation is inadequate, a full-face respirator with appropriate cartridges is necessary.NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Operational Plan: Handling Procedures

A systematic workflow is critical for safely handling this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.

  • An eyewash station and safety shower must be readily accessible.[3]

  • Prepare and label a dedicated hazardous waste container before starting work.

  • Have a spill kit with appropriate absorbent materials readily available.

2. Handling the Chemical:

  • Wear all mandatory PPE before entering the designated handling area.

  • Carefully weigh and transfer the chemical within the fume hood to minimize dust or aerosol generation.

  • Avoid all personal contact, including inhalation of any dust or vapors.[4]

  • Keep containers securely sealed when not in use.[4]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

  • Decontaminate the work area and any equipment used.

  • Properly seal and store the chemical in a cool, dry, and well-ventilated area away from incompatible substances.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.[5]

  • Waste Collection:

    • Collect all waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.

    • Never mix this waste with incompatible materials, such as strong oxidizing agents or acids.[6]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow

The following diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Mandatory PPE (Gloves, Goggles, Face Shield, Lab Coat) handle_transfer Weigh & Transfer Chemical Inside Fume Hood prep_ppe->handle_transfer prep_env Prepare Fume Hood, Eyewash & Safety Shower prep_env->handle_transfer prep_waste Prepare & Label Hazardous Waste Container prep_waste->handle_transfer handle_avoid Avoid Dust & Vapor Generation handle_transfer->handle_avoid handle_seal Keep Container Sealed When Not in Use handle_avoid->handle_seal post_wash Wash Hands & Exposed Skin handle_seal->post_wash post_decon Decontaminate Work Area & Equipment post_wash->post_decon post_dispose Collect Waste in Labeled, Closed Container post_decon->post_dispose dispose Dispose via Licensed Hazardous Waste Facility post_dispose->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.